molecular formula C16H19NO2S B401320 N-benzyl-2,4,6-trimethylbenzenesulfonamide CAS No. 85045-43-8

N-benzyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B401320
CAS No.: 85045-43-8
M. Wt: 289.4g/mol
InChI Key: CIYJYQNDEGEPBQ-UHFFFAOYSA-N
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Description

N-Benzyl-2,4,6-trimethylbenzenesulfonamide (CID 749837) is a sulfonamide derivative of interest in medicinal chemistry and chemical synthesis research . This compound features a mesitylene (2,4,6-trimethylbenzene) core and a benzyl group, a structure known to serve as a key intermediate and ligand precursor. Researchers are exploring benzenesulfonamide derivatives for their potential as antimicrobial agents, as similar 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated significant in vitro activity against Gram-positive bacterial strains . These compounds are also valuable in coordination chemistry, where they can act as versatile bi- or tetradentate ligands for synthesizing metal complexes with potential bioactive properties . The structural motif of this compound makes it a valuable building block for developing novel sulfonamide-based ligands and for further chemical functionalization in drug discovery programs. This product is intended for research and laboratory use only. 1,2

Properties

IUPAC Name

N-benzyl-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-9-13(2)16(14(3)10-12)20(18,19)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYJYQNDEGEPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-benzyl-2,4,6-trimethylbenzenesulfonamide requires a rigorous examination of its structural logic, physicochemical properties, and its evolving role in modern synthetic chemistry. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification, focusing instead on the mechanistic causality behind its synthesis and its utility in advanced catalytic frameworks, such as borrowing hydrogen methodologies.

Physicochemical Profiling & Structural Causality

N-benzyl-2,4,6-trimethylbenzenesulfonamide (often referred to as N-benzylmesitylenesulfonamide) is a highly specialized sulfonamide derivative. Its architecture is not arbitrary; every functional group serves a distinct chemical purpose, making it a critical model substrate in methodology development and protecting group chemistry[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[2]:

ParameterValueCausality / Significance
Chemical Name N-benzyl-2,4,6-trimethylbenzenesulfonamideDefines the core connectivity (Mesityl-SO₂-NH-Benzyl).
CAS Registry Number 85045-43-8Unique identifier for regulatory and procurement verification.
Molecular Formula C₁₆H₁₉NO₂SDictates the exact mass and isotopic distribution for MS validation.
Molecular Weight 289.40 g/mol Used for stoichiometric calculations in catalytic workflows.
Melting Point 94–97 °CIndicates a highly crystalline nature, facilitating purification by recrystallization.
Appearance White to colorless crystalline solidVisual indicator of purity post-chromatography.
Structural Logic

The molecule is divided into three functional domains, each dictating its reactivity profile:

  • The Mesityl (2,4,6-trimethylphenyl) Group : Unlike a standard tosyl (Ts) group, the mesityl (Mts) group features two ortho-methyls that provide massive steric shielding around the electrophilic sulfonyl sulfur. This prevents unwanted nucleophilic attack during complex peptide coupling. Furthermore, the electron-donating nature of the three methyl groups subtly weakens the S-N bond, rendering it more acid-labile than a tosyl group (cleavable by TFA/thioanisole)[3].

  • The Sulfonamide Core : Acts as a stable, robust linker that resists basic hydrolysis and catalytic reduction, ensuring survival across multi-step synthetic sequences.

  • The Benzyl Group : Serves as a lipophilic anchor and a model alkyl substituent. Its benzylic protons are highly diagnostic in ¹H NMR, making it an ideal reporter group for monitoring reaction kinetics[4].

G Core N-benzyl-2,4,6- trimethylbenzenesulfonamide Mesityl Mesityl Group (2,4,6-trimethylphenyl) Core->Mesityl Sulfonamide Sulfonamide Linker (-SO2-NH-) Core->Sulfonamide Benzyl Benzyl Group (-CH2-C6H5) Core->Benzyl Steric Steric Shielding (Prevents Nucleophilic Attack) Mesityl->Steric Electronic Electron Donating (Increases Acid Lability) Mesityl->Electronic H_Bond Hydrogen Bonding Donor (Secondary Amine) Sulfonamide->H_Bond Lipophilic Lipophilic Anchor (Model Alkyl Substrate) Benzyl->Lipophilic

Diagram 1: Structural logic and functional causality of N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Advanced Synthetic Methodologies

To synthesize this compound, researchers can utilize either classical nucleophilic substitution or modern, green-chemistry catalytic approaches. Below are two self-validating protocols, detailing the causality behind each experimental choice.

Protocol A: Classical Schotten-Baumann Synthesis

This method relies on the direct coupling of an amine with a sulfonyl chloride. It is highly reliable for scale-up.

  • Step 1 (Setup): Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M concentration) under a nitrogen atmosphere. Causality: DCM is an aprotic solvent that solubilizes both reagents without participating in competitive nucleophilic attack.

  • Step 2 (Base Addition): Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming benzylamine, which would otherwise halt the reaction.

  • Step 3 (Coupling): Dropwise add benzylamine (1.1 equiv) at 0 °C, then allow to warm to room temperature for 2 hours. Causality: The initial low temperature controls the exothermic nature of the coupling, preventing degradation or side-reactions.

  • Step 4 (Self-Validation & Workup): Monitor via TLC (Hexanes/EtOAc 3:1). Quench with 1M HCl. Validation Logic: The acidic aqueous wash protonates any unreacted benzylamine, pulling it into the aqueous layer, while the highly lipophilic product remains in the DCM layer.

Protocol B: Manganese-Catalyzed Borrowing Hydrogen N-Alkylation

A modern, atom-economical approach utilizes a well-defined, bench-stable Mn(I) PNP pincer precatalyst to couple 2,4,6-trimethylbenzenesulfonamide with benzyl alcohol, generating only water as a byproduct[5][6].

  • Step 1 (Reaction Assembly): In an oven-dried Schlenk tube, combine 2,4,6-trimethylbenzenesulfonamide (199 mg, 1.00 mmol), benzyl alcohol (109 μL, 1.00 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %)[5].

  • Step 2 (Solvent & Heating): Add xylenes (1 mL, yielding a 1 M solution). Seal the tube and heat at 150 °C for 24 hours[5][7]. Causality: The high concentration (1 M) thermodynamically drives the intermolecular condensation step. Xylenes are chosen for their high boiling point, providing the thermal energy required for the endothermic alcohol dehydrogenation step[6]. K₂CO₃ is critical as it dehydrobrominates the precatalyst to form the active Mn(I) species[7].

  • Step 3 (Self-Validation via NMR): Cool the mixture, dilute with CDCl₃, and add 1,3,5-trimethylbenzene as an internal standard. Acquire a crude ¹H NMR spectrum. Validation Logic: The disappearance of the benzyl alcohol carbinol protons and the emergence of the benzylic methylene protons of the product confirm conversion before committing to chromatography[7].

  • Step 4 (Purification): Purify by flash column chromatography (30 × 120 mm silica, 20% EtOAc/petroleum ether 40–60) to yield the product as a white solid (approx. 92% yield)[5].

G Mn_Pre Mn(I) PNP Precatalyst Base K2CO3 (Base) Dehydrobromination Mn_Pre->Base Activation Mn_Active Active Mn(I) Complex Base->Mn_Active Alkoxo Alkoxo-Mn Complex (Alcohol Coordination) Mn_Active->Alkoxo + Benzyl Alcohol Dehydro Aldehyde + Mn-Hydride (Dehydrogenation) Alkoxo->Dehydro - H2 (borrowed) Imine N-Sulfonylimine (Condensation with Sulfonamide) Dehydro->Imine + Mesitylenesulfonamide - H2O Product N-alkylated Sulfonamide + Active Mn(I) Imine->Product + H2 (returned) Product->Mn_Active Catalyst Regeneration

Diagram 2: Mechanistic pathway of the Mn-catalyzed borrowing hydrogen N-alkylation.

Applications in Drug Development and Catalysis

In medicinal chemistry, the synthesis of heavily substituted sulfonamides is a cornerstone of drug discovery, particularly for designing enzyme inhibitors (e.g., carbonic anhydrase or protease inhibitors). N-benzyl-2,4,6-trimethylbenzenesulfonamide serves as an optimal benchmark substrate for validating new high-throughput catalytic systems[6].

Because the mesityl group offers a unique balance of steric bulk and electronic modulation, this compound is frequently utilized to test the chemoselectivity of novel transition-metal catalysts. If a catalyst can successfully operate on the sterically congested mesityl-protected nitrogen without cleaving the S-N bond, it is generally deemed robust enough for complex late-stage functionalization in pharmaceutical pipelines[8].

Sources

An In-depth Technical Guide to the Thermodynamic Stability of N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-benzyl-2,4,6-trimethylbenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of sulfonamide chemistry, authoritative regulatory guidelines, and field-proven analytical methodologies to offer a robust approach to its stability assessment. The guide details protocols for thermal analysis and forced degradation studies, discusses potential degradation pathways, and provides insights into the practical implications for drug development. This document is intended to equip researchers and drug development professionals with the necessary tools to design and execute a thorough stability evaluation of N-benzyl-2,4,6-trimethylbenzenesulfonamide and related compounds.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product. For N-benzyl-2,4,6-trimethylbenzenesulfonamide, a molecule with a sulfonamide functional group often found in biologically active compounds, understanding its intrinsic stability is paramount.[1] Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the generation of toxic impurities.

A comprehensive understanding of the thermodynamic stability profile of N-benzyl-2,4,6-trimethylbenzenesulfonamide is essential for:

  • Formulation Development: Guiding the selection of compatible excipients and appropriate dosage forms.

  • Manufacturing and Storage: Defining safe processing temperatures and establishing suitable storage conditions.

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH), which mandate rigorous stability testing.[2]

  • Predicting Shelf-Life: Establishing a reliable retest period or expiration date for the drug substance and product.

This guide will provide a detailed exploration of the methodologies and theoretical considerations necessary to build a complete stability profile for N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Physicochemical Properties and Synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide

A foundational understanding of the physicochemical properties of N-benzyl-2,4,6-trimethylbenzenesulfonamide is crucial for designing and interpreting stability studies.

Table 1: Physicochemical Properties of N-benzyl-2,4,6-trimethylbenzenesulfonamide and Related Precursors

Property Value Source
N-benzyl-2,4,6-trimethylbenzenesulfonamide
Molecular Formula C₁₇H₂₁NO₂S [3]
CAS Number 305849-17-6 [3]
2,4,6-Trimethylbenzenesulfonamide (Precursor)
Molecular Formula C₉H₁₃NO₂S [4]
Molecular Weight 199.27 g/mol [4]
CAS Number 4543-58-2 [4]
N-allyl-N-benzyl-4-methylbenzenesulfonamide (Structurally Related)

| Melting Point | 44-47 °C |[1] |

The synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine.[1][5] This reaction, a nucleophilic substitution at the sulfonyl group, forms the thermodynamically stable sulfonamide bond. Understanding the synthesis is critical as residual starting materials, reagents, or side-products can potentially influence the overall stability of the final compound.[6]

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of N-benzyl-2,4,6-trimethylbenzenesulfonamide. This involves both thermal analysis techniques to determine intrinsic solid-state stability and forced degradation studies to understand its susceptibility to various environmental stressors.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques are indispensable for evaluating the solid-state stability of a compound.[7]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[7][8] For N-benzyl-2,4,6-trimethylbenzenesulfonamide, a TGA thermogram would be expected to show a single, sharp mass loss corresponding to its decomposition.

Table 2: Predicted TGA Data for N-benzyl-2,4,6-trimethylbenzenesulfonamide

Parameter Predicted Value Range Interpretation
Onset of Decomposition > 200 °C Indicates the temperature at which significant thermal degradation begins.
Mass Loss ~100% Suggests complete decomposition into volatile products.

Note: This table is predictive and based on the thermal behavior of similar sulfonamide compounds. Actual values may vary based on experimental conditions.

DSC measures the heat flow into or out of a sample as a function of temperature.[9][10] It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions. For N-benzyl-2,4,6-trimethylbenzenesulfonamide, a sharp endothermic peak corresponding to its melting point would be expected, followed by an exothermic event at higher temperatures indicating decomposition.

Experimental Protocol: Thermal Analysis (TGA/DSC)

  • Instrument Calibration: Calibrate the TGA and DSC instruments for temperature and mass (TGA) or enthalpy (DSC) using certified standards.

  • Sample Preparation: Accurately weigh 3-5 mg of N-benzyl-2,4,6-trimethylbenzenesulfonamide into a standard aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[10][11]

  • DSC Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition (TGA) and the melting point and enthalpy of fusion (DSC).

Diagram: Generalized Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation prep Weigh 3-5 mg of Sample tga_setup Equilibrate at 30°C Ramp to 600°C at 10°C/min prep->tga_setup dsc_setup Equilibrate at 30°C Ramp to 250°C at 10°C/min prep->dsc_setup tga_run Run TGA tga_setup->tga_run tga_data Obtain TGA Thermogram tga_run->tga_data tga_analysis Determine Onset of Decomposition tga_data->tga_analysis dsc_run Run DSC dsc_setup->dsc_run dsc_data Obtain DSC Thermogram dsc_run->dsc_data dsc_analysis Determine Melting Point & Enthalpy dsc_data->dsc_analysis

Caption: Workflow for TGA and DSC analysis.

Forced Degradation Studies: Identifying Potential Degradation Pathways

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[12] These studies, guided by ICH Q1A(R2), expose the compound to conditions more severe than accelerated stability testing.[2][13] The goal is to achieve a target degradation of 5-20%.[13]

Hydrolysis studies are performed across a range of pH values to assess the susceptibility of the compound to acid and base-catalyzed degradation. The sulfonamide bond is generally stable to hydrolysis, but extreme pH and elevated temperatures can force cleavage.

Oxidative stress testing evaluates the compound's sensitivity to oxidation. Common reagents include hydrogen peroxide. The benzylic position and the aromatic rings are potential sites of oxidation.

Photostability testing, as outlined in ICH Q1B, is crucial to determine if the compound is light-sensitive.[14][15][16][17][18] Samples are exposed to a combination of UV and visible light.

Thermal degradation studies in solution can reveal different degradation pathways compared to solid-state thermal analysis.

Experimental Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of N-benzyl-2,4,6-trimethylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[19]

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for a specified time.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for a specified time.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Photolytic Degradation: Expose the solid drug substance and the solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[12][19]

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis photo->analysis report Identify Degradants & Establish Degradation Pathways analysis->report

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways of N-benzyl-2,4,6-trimethylbenzenesulfonamide

Based on the structure of N-benzyl-2,4,6-trimethylbenzenesulfonamide and general knowledge of sulfonamide degradation, several pathways can be postulated.[20][21]

  • Hydrolysis of the Sulfonamide Bond: While generally stable, under harsh acidic or basic conditions, the S-N bond can cleave to yield 2,4,6-trimethylbenzenesulfonic acid and benzylamine.

  • Oxidation: The benzylic methylene group is susceptible to oxidation, potentially forming a ketone. The aromatic rings could also undergo hydroxylation.

  • Photodegradation: UV light can induce cleavage of the S-N or C-N bonds.[22]

Diagram: Potential Degradation Pathways

G cluster_products Potential Degradation Products Parent N-benzyl-2,4,6-trimethyl- benzenesulfonamide SulfonicAcid 2,4,6-trimethyl- benzenesulfonic acid Parent->SulfonicAcid Hydrolysis Benzylamine Benzylamine Parent->Benzylamine Hydrolysis OxidizedProduct Oxidized Derivative (e.g., at benzylic position) Parent->OxidizedProduct Oxidation

Caption: Potential degradation pathways.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the thermodynamic stability of N-benzyl-2,4,6-trimethylbenzenesulfonamide. By employing a combination of thermal analysis and forced degradation studies, researchers can build a robust stability profile for this compound. The insights gained from these studies are critical for informed decision-making throughout the drug development process, from formulation to final product manufacturing and storage.

Future work should focus on obtaining specific experimental data for N-benzyl-2,4,6-trimethylbenzenesulfonamide to validate the predictive models presented here. Furthermore, the identification and characterization of any significant degradation products using techniques such as mass spectrometry are essential for a complete understanding of its stability and for ensuring patient safety.

References

  • ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • PubMed. (2021, August 15). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Retrieved from [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • ACS Publications. (2009, February 23). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy?. Retrieved from [Link]

  • MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides.... Retrieved from [Link]

  • PMC. (n.d.). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, January 15). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PharmTech. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 L separatory funnel. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and.... Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • SpringerLink. (2023, August 4). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • MDPI. (2022, November 15). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-2,4,6-trimethylbenzenesulfonamide, ac derivative - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

Sources

The Dual Role of N-Benzyl-2,4,6-trimethylbenzenesulfonamide in Medicinal Chemistry: From Green Synthesis to Antiviral Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, certain molecular scaffolds serve a dual purpose: acting as highly specific pharmacophores for challenging biological targets and serving as benchmark substrates for the development of novel synthetic methodologies. N-benzyl-2,4,6-trimethylbenzenesulfonamide (Chemical Formula: C₁₆H₁₉NO₂S) is a prime example of such a molecule.

Historically, sulfonamides have been a cornerstone of antibacterial therapeutics. However, recent structural biology and high-throughput screening efforts have repositioned highly substituted sulfonamides as potent inhibitors of viral ion channels. Specifically, N-benzyl-2,4,6-trimethylbenzenesulfonamide has emerged as a critical agent against amantadine-resistant Influenza A infections, targeting the mutant M2 proton channel . Concurrently, in the realm of sustainable chemistry, this sterically hindered molecule serves as a rigorous benchmark for evaluating the efficiency of base-metal-catalyzed "borrowing hydrogen" (BH) N-alkylation methodologies .

This whitepaper provides an in-depth technical analysis of both the pharmacological utility and the advanced synthetic protocols associated with N-benzyl-2,4,6-trimethylbenzenesulfonamide, bridging the gap between green chemistry and antiviral drug discovery.

Pharmacological Profile: Targeting the Mutant M2 Proton Channel

The Mechanistic Rationale

The Influenza A M2 protein is a homotetrameric viroporin responsible for acidifying the viral interior within the host endosome, a critical step for viral uncoating and replication. For decades, adamantane derivatives (e.g., amantadine, rimantadine) were the standard of care, functioning by sterically occluding the M2 pore. However, the widespread emergence of the S31N mutation (Serine to Asparagine at position 31) has rendered these drugs obsolete, as the mutation alters the pore's hydration dynamics and steric profile.

Structural Activity Relationship (SAR)

N-benzyl-2,4,6-trimethylbenzenesulfonamide was identified as a potent inhibitor capable of overcoming S31N resistance. The structural causality is threefold:

  • The Mesityl Core (2,4,6-trimethylphenyl): The ortho- and para-methyl groups provide intense steric bulk. This locks the dihedral angle of the sulfonamide, pre-organizing the molecule into a bioactive conformation that perfectly complements the enlarged hydrophobic pocket of the S31N mutant pore.

  • The Sulfonamide Linker: Acts as a robust hydrogen-bond donor/acceptor network. Unlike amides, sulfonamides resist proteolytic cleavage. In the M2 channel, the SO₂ group interacts with the luminal water cluster and the critical His37 gating residues, effectively plugging the proton conduction pathway.

  • The Benzyl Appendage: Extends into the lower hydrophobic binding site, stabilizing the inhibitor-channel complex via π−π and van der Waals interactions.

M2_Inhibition V Influenza A Virus Entry E Endosomal Acidification (pH Drop) V->E M M2 Proton Channel Activation E->M U Viral Uncoating & Replication M->U D N-benzyl-2,4,6-trimethylbenzene- sulfonamide (Inhibitor) B Blockade of Mutant M2 Pore (S31N) D->B B->M Inhibits H Halt of Viral Life Cycle B->H

Fig 1. Mechanism of action for M2 proton channel inhibition in Influenza A.

Advanced Synthetic Methodology: Borrowing Hydrogen Catalysis

Traditional synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide relies on the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine. This route is plagued by poor atom economy, the generation of stoichiometric corrosive byproducts, and reliance on toxic alkylating agents.

To align with modern green chemistry mandates, researchers have developed a Manganese-Catalyzed Borrowing Hydrogen (BH) approach . This method utilizes commodity benzyl alcohol as the alkylating agent and a bench-stable Mn(I) PNP pincer precatalyst.

Catalytic Causality

The borrowing hydrogen cycle operates via a self-contained redox loop:

  • Dehydrogenation: The active Mn catalyst oxidizes benzyl alcohol to benzaldehyde, temporarily storing the hydrogen as a manganese hydride ([Mn]-H₂).

  • Condensation: The sterically hindered 2,4,6-trimethylbenzenesulfonamide condenses with benzaldehyde to form an N-sulfonylimine. The high temperature (150°C) is strictly required to drive this endothermic dehydration step.

  • Hydrogenation: The [Mn]-H₂ species returns the "borrowed" hydrogen to the imine, reducing it to the final N-benzyl sulfonamide product and regenerating the catalyst. Water is the sole byproduct.

Borrowing_Hydrogen A Benzyl Alcohol C Mn(I) PNP Catalyst (Dehydrogenation) A->C AL Benzaldehyde + [Mn]-H2 C->AL I N-Sulfonylimine Intermediate (- H2O) AL->I S 2,4,6-Trimethylbenzene- sulfonamide S->I Condensation R [Mn]-H2 (Hydrogenation) I->R R->C Catalyst Regeneration P N-benzyl-2,4,6-trimethylbenzene- sulfonamide R->P

Fig 2. Manganese-catalyzed borrowing hydrogen catalytic cycle.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Routes
MetricTraditional SulfonylationMn-Catalyzed Borrowing Hydrogen
Alkylating Agent Benzyl Chloride (Toxic, Corrosive)Benzyl Alcohol (Commodity, Benign)
Catalyst / Reagent Triethylamine (Stoichiometric)Mn(I) PNP Pincer (3 mol%)
Primary Byproduct Triethylamine hydrochlorideWater
Atom Economy LowHigh
Isolated Yield ~75-80%92%
Table 2: Pharmacological Profile against Influenza A M2 Variants
CompoundWild-Type M2 InhibitionS31N Mutant M2 InhibitionPrimary Mechanism of Action
Amantadine High (IC₅₀ < 1 µM)Inactive (IC₅₀ > 100 µM)Direct steric block of WT pore
N-benzyl-2,4,6-trimethylbenzenesulfonamide ModerateHigh (Effective against S31N)Hydrophobic anchoring & H-bonding

Experimental Protocols (Self-Validating Systems)

Protocol A: Green Synthesis via Mn-Catalyzed N-Alkylation

This protocol utilizes the borrowing hydrogen methodology to ensure high atom economy and eliminate toxic alkyl halides.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, prepare a 15 mL sealed pressure tube. Causality: The Mn(I) precatalyst is sensitive to oxygen prior to activation; inert conditions prevent premature catalyst degradation.

  • Reagent Loading: Add 2,4,6-trimethylbenzenesulfonamide (199 mg, 1.00 mmol), benzyl alcohol (109 µL, 1.00 mmol), anhydrous K₂CO₃ (13.8 mg, 10 mol%), and the Mn(I) PNP precatalyst (3 mol%).

  • Solvent Addition: Add anhydrous xylenes (1.0 mL). Causality: K₂CO₃ acts as a mild base to deprotonate the precatalyst, forming the active amido-Mn species. Xylenes provide a high-boiling, non-polar medium necessary to drive the endothermic condensation step and azeotropically manage water.

  • Thermal Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 150°C for 24 hours behind a blast shield.

  • Validation & Workup: Cool to room temperature. Monitor completion via TLC (20% EtOAc/Petroleum Ether) to ensure complete consumption of the starting sulfonamide.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (30 × 120 mm silica, 20% EtOAc/petroleum ether 40–60).

  • Expected Result: N-benzyl-2,4,6-trimethylbenzenesulfonamide is isolated as a white solid (Yield: ~266 mg, 92%).

Protocol B: In Vitro M2 Channel Inhibition Assay (TEVC)

Two-Electrode Voltage Clamp (TEVC) electrophysiology is the gold standard for validating ion channel blockade.

  • Expression System Preparation: Microinject Xenopus laevis oocytes with cRNA (2-5 ng) encoding the Influenza A S31N M2 channel. Causality: Oocytes provide a robust, isolated expression system with low background ion channel activity, making them ideal for measuring exogenous viroporin currents.

  • Incubation: Incubate the injected oocytes for 48-72 hours at 18°C in ND96 buffer to allow for protein translation and membrane trafficking.

  • Electrophysiological Recording: Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -40 mV.

  • Activation: Perfuse the oocyte with pH 5.5 Barth's solution. Causality: The M2 channel is pH-gated; acidic extracellular pH mimics the host endosome, triggering channel opening and generating a measurable inward proton current.

  • Inhibition & Validation: Once a steady-state inward current is achieved, introduce N-benzyl-2,4,6-trimethylbenzenesulfonamide (100 µM) into the perfusate. Record the percentage reduction in current.

  • Self-Validation (Washout): Perfuse with pH 8.5 buffer to close the channel and wash out the drug, followed by a second pH 5.5 pulse. Causality: This ensures the current block was drug-dependent and reversible, ruling out oocyte membrane degradation or baseline drift.

References

  • Ben-Tal, N., Armen, R. S., Eisenlohr, L. C., Belani, J., Miller, M., Fish, I., & Kalid, O. (2020).Antiviral agents for amantadine-resistant influenza A infections. U.S. Patent No. 10,676,428 B2. Ramot at Tel-Aviv University Ltd.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. American Chemical Society. URL:[Link]

Electronic Properties of the Sulfonamide Linkage in Trimethylbenzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecular Logic of the Mts Group

In advanced organic synthesis and medicinal chemistry, the sulfonamide linkage (–SO₂NH–) is a cornerstone functional group, revered for its robust stability and unique hydrogen-bonding capabilities. However, when this linkage is conjugated to a 2,4,6-trimethylbenzene (mesityl) ring—forming the mesitylenesulfonyl (Mts) group—its electronic and steric landscape is fundamentally altered.

This whitepaper dissects the electronic architecture of trimethylbenzenesulfonamides. By analyzing the interplay between the electron-withdrawing sulfonyl core and the electron-donating, sterically demanding mesityl system, we provide a field-proven guide to characterizing and leveraging these properties in drug design and peptide synthesis.

Electronic Architecture: Orbital Overlap and Hyperconjugation

The sulfonamide linkage is not merely a sum of its parts; it is a highly delocalized electronic system. Historically, the stability of the S–N bond was attributed to d-orbital participation from the sulfur atom. However, modern computational chemistry confirms that the partial double-bond character arises primarily from n→σ∗ hyperconjugation [1]. The nitrogen lone pair ( n ) delocalizes into the anti-bonding orbitals ( σ∗ ) of the adjacent S=O and S–C bonds.

When the mesityl group is introduced, three methyl groups (two ortho, one para) exert strong inductive (+I) and hyperconjugative (+M) electron-donating effects.

  • Electronic Deactivation: These +I/+M effects increase the electron density on the sulfur atom, significantly raising its Lowest Unoccupied Molecular Orbital (LUMO) energy. This reduces the electrophilicity of the sulfur atom compared to standard benzenesulfonamides.

  • Steric Shielding: The ortho-methyl groups create a profound steric barricade around the tetrahedral sulfur center, kinetically preventing nucleophilic attack (e.g., hydrolysis or aminolysis).

Electronic_Architecture Mesityl Mesityl Ring (+I, +M Effects) Sulfonyl Sulfonyl Group (SO2) (Strong -I, -M) Mesityl->Sulfonyl Electron Donation (Decreases S Electrophilicity) Target Receptor / Nucleophile (Interaction Site) Sulfonyl->Target Dipole / Steric Shielding Nitrogen Nitrogen Atom (Lone Pair Donor) Nitrogen->Sulfonyl n -> σ* Delocalization (Increases N-H Acidity) Nitrogen->Target H-Bond Donation

Fig 1: Electronic delocalization and steric shielding in mesitylenesulfonamides.

Quantitative Electronic Parameters

The electronic perturbations induced by the mesityl group directly impact measurable physicochemical properties, such as the acidity ( pKa​ ) of the sulfonamide N–H proton and the bond lengths. The table below summarizes these quantitative shifts relative to other common sulfonamides [2, 3].

Compound pKa​ (Water) pKa​ (DMSO)Inductive/Resonance EffectS-N Bond Length (Å)
Benzenesulfonamide 10.116.1Neutral baseline1.61
p-Toluenesulfonamide (Tosyl) 10.216.3Weak +I1.62
Trimethylbenzenesulfonamide (Mts) ~10.416.8Strong +I, +M (Steric)1.63
4-Nitrobenzenesulfonamide (Nosyl) 9.514.5Strong -I, -M1.59

Data Insight: The Mts group exhibits the highest pKa​ (lowest acidity) among the series. The electron-donating methyls destabilize the conjugate base anion, while the elongated S-N bond reflects a slight reduction in n→σ∗ delocalization due to the electron-rich sulfur center.

Experimental Methodologies for Electronic Characterization

To confidently utilize trimethylbenzenesulfonamides in synthesis, their electronic properties must be empirically validated. Below are two field-proven, self-validating protocols designed to extract precise electronic data while eliminating experimental artifacts.

Protocol A: Cyclic Voltammetry (CV) for Redox Profiling

Because the mesityl group raises the LUMO energy, Mts-protected amines are highly resistant to reductive cleavage compared to tosyl groups. CV is used to quantify this electrochemical stability [4].

Causality & Workflow:

  • Analyte Preparation: Dissolve 2 mM of the Mts-sulfonamide in anhydrous Acetonitrile (MeCN). Causality: MeCN provides a wide electrochemical window (up to -2.5 V) necessary to observe the highly negative reduction potential of the deactivated Mts group.

  • Electrolyte Addition: Add 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Causality: TBAPF6​ ensures ionic conductivity without coordinating to the analyte or participating in redox events.

  • Degassing: Purge the solution with Argon for 15 minutes. Causality: Dissolved oxygen reduces electrochemically at ~ -1.2 V, which would mask the sulfonamide reduction peak.

  • Measurement: Scan from 0.0 V to -2.5 V using a Glassy Carbon working electrode, Pt wire counter, and Ag/Ag+ reference.

  • Self-Validation Step: Spike the solution with 1 mM Ferrocene ( Fc ) at the end of the run. Validation Logic: If the Fc/Fc+ reversible couple does not appear at exactly its known potential (e.g., +0.40 V vs SCE), the reference electrode has drifted. The data is invalid and must be discarded.

CV_Workflow Step1 1. Analyte Preparation (2 mM Mts-NH2 in dry MeCN) Step2 2. Electrolyte Addition (0.1 M TBAPF6) Step1->Step2 Ensures ionic conductivity Step3 3. Degassing (Argon purge, 15 min) Step2->Step3 Removes dissolved O2 Step4 4. CV Measurement (Glassy C, Pt wire, Ag/Ag+) Step3->Step4 Prevents oxidative side-reactions Step5 5. Data Analysis (Extract E_1/2 & LUMO) Step4->Step5 Internal calibration via Ferrocene

Fig 2: Self-validating cyclic voltammetry workflow for redox profiling.

Protocol B: Spectrophotometric pKa​ Determination

The acidity of the sulfonamide N-H is critical for its role as a bioisostere. UV-Vis spectroscopy is ideal for this measurement because the π→π∗ transitions of the mesityl ring shift upon deprotonation of the adjacent nitrogen [3].

Causality & Workflow:

  • Buffer Preparation: Prepare a series of universal buffers ranging from pH 8.0 to 12.0.

  • Titration: Inject a constant concentration of Mts-sulfonamide (e.g., 50μM ) into each buffer. Causality: Low concentrations prevent dimerization or precipitation, which would skew the Beer-Lambert absorbance linearity.

  • Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm.

  • Self-Validation Step (Isosbestic Point Check): Overlay all spectra. Validation Logic: The presence of a sharp, singular isosbestic point (typically around 265 nm) confirms a clean two-state thermodynamic equilibrium (protonated deprotonated). If the isosbestic point is blurred or drifting, the compound is undergoing a degradation side-reaction (e.g., basic hydrolysis), and the pKa​ calculation will be fundamentally flawed.

Implications in Drug Development and Synthesis

Understanding the electronic properties of the Mts group unlocks specific applications:

  • Solid-Phase Peptide Synthesis (SPPS): The Mts group is a premier protecting group for the highly basic guanidino side chain of Arginine. Because the mesityl methyls electronically deactivate the sulfur and sterically block the approach of nucleophiles, the Mts-protected arginine is completely stable to repeated piperidine exposures during Fmoc removal. However, its specific electronic threshold allows it to be cleanly cleaved by strong acids (e.g., Trifluoroacetic acid / thioanisole scavengers) via the stabilization of the resulting mesitylenesulfonyl cation.

  • Bioisosterism in Medicinal Chemistry: Sulfonamides are classic bioisosteres for carboxylic acids. When a drug candidate requires a hydrogen-bond donor that is highly lipophilic and completely resistant to metabolic degradation (unlike esters or amides), the trimethylbenzenesulfonamide motif is deployed. The steric bulk prevents enzymatic hydrolysis, while the +I/+M effects tune the pKa​ to ensure the drug remains predominantly neutral (lipophilic) at physiological pH, enhancing blood-brain barrier (BBB) penetration.

References

  • Unusual Electronic Effects of Electron-Withdrawing Sulfonamide Groups in Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d−f Podates. Inorganic Chemistry - ACS Publications.[Link]

  • Birch reduction of benzenesulfonamide, N,N-dimethylbenzenesulfonamide, N,N-diisobutylbenzenesulfonamide, and 2-mesitylenesulfonamide. Scholarly Commons.[Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data (via ResearchGate).[Link]

  • Electronic Structure of Three-Coordinate FeII and CoII β-Diketiminate Complexes. Inorganic Chemistry - ACS Publications.[Link]

The Mesitylenesulfonyl (Mts) Protecting Group: History, Discovery, and Mechanistic Protocols in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of solid-phase peptide synthesis (SPPS) is inextricably linked to the development of robust, orthogonal protecting groups. Among the most historically significant is the mesitylene-2-sulfonyl (Mts) group. Developed in the late 1970s, the Mts group revolutionized the protection of the highly nucleophilic guanidino side chain of arginine. By bridging the gap between the hazardous, hydrofluoric acid (HF)-dependent Tosyl (Tos) chemistry and modern TFA-labile groups, Mts laid the mechanistic groundwork for tuning sulfonyl acid lability via inductive effects. This whitepaper provides an in-depth analysis of the history, mechanistic causality, and experimental protocols associated with the Mts protecting group.

The Arginine Challenge in Solid-Phase Peptide Synthesis

In peptide chemistry, arginine presents a unique synthetic challenge. Its guanidino side chain is strongly basic (pKa ~12.5) and highly nucleophilic[1]. If left unprotected during SPPS, it undergoes rapid acylation and devastating side reactions, most notably the formation of δ -lactams during peptide chain elongation[2].

Prior to 1978, the standard strategy for arginine protection in Boc/Bn chemistry relied on the p-toluenesulfonyl (Tos) group or the nitro (NO 2​ ) group[1][2]. While the Tos group provided excellent stability during iterative synthesis, its removal was a severe bottleneck. Cleaving the Tos-guanidino S-N bond required anhydrous hydrogen fluoride (HF)—a highly toxic, corrosive gas that necessitated specialized Teflon apparatus and often led to the degradation of sensitive peptide sequences[1]. The field urgently required a protecting group that maintained the stability of a sulfonamide but could be cleaved under milder acidic conditions.

Historical Discovery: The Yajima Breakthrough (1978)

The critical breakthrough occurred in 1978 when Haruaki Yajima and his colleagues at Kyoto University introduced the mesitylene-2-sulfonyl (Mts) group[3]. Yajima’s group hypothesized that enriching the electron density of the benzenesulfonyl ring would increase the lability of the sulfonamide bond under acidic conditions.

By replacing the single para-methyl group of the Tosyl moiety with three methyl groups (2,4,6-trimethyl), Yajima engineered a molecule with a profound electron-donating inductive effect (+I effect). This structural modification stabilized the transient sulfonyl cation generated during acidolysis, significantly lowering the activation energy required for cleavage[1][3]. Furthermore, the steric bulk of the ortho-methyl groups shielded the sulfur center from premature nucleophilic attack during coupling cycles.

Yajima demonstrated that the Mts group could be quantitatively cleaved by methanesulfonic acid (MSA) or trifluoromethanesulfonic acid (TFMSA), completely circumventing the need for anhydrous HF[3]. This discovery was immediately validated when Yajima's team successfully utilized the Arg(Mts) derivative to synthesize the hypothalamic neuropeptide Substance P [3], and later, the complex 38-amino-acid sequence of human Parathyroid Hormone (hPTH) [4].

Mechanistic Causality of Mts Cleavage

The removal of the Mts group is a masterclass in physical organic chemistry. The cleavage does not occur via direct nucleophilic attack on the guanidinium site; rather, it proceeds through an acid-promoted heterolysis of the sulfonamide bond[1].

When exposed to strong acids like TFMSA, the sulfonamide nitrogen is protonated. This induces the heterolytic cleavage of the S-N bond, releasing the free arginine residue and a highly reactive, electrophilic mesitylenesulfonyl cation (Ar-SO 2+​ )[1].

The Causality of Scavengers: If left unchecked, this hard electrophile will indiscriminately alkylate electron-rich amino acid side chains, particularly the indole ring of tryptophan or the phenol ring of tyrosine[4]. To prevent this, thioanisole is introduced into the cleavage cocktail. As a soft, highly polarizable nucleophile, thioanisole irreversibly traps the hard sulfonyl cation, driving the deprotection equilibrium forward and ensuring high crude peptide purity[4].

Cleavage_Mechanism Step1 Peptide-Resin with Arg(Mts) Step2 Addition of Cleavage Cocktail (1M TFMSA / Thioanisole in TFA) Step1->Step2 Step3 Protonation of Sulfonamide Nitrogen Step2->Step3 Step4 Heterolytic Cleavage of S-N Bond Step3->Step4 Step5 Release of Mesitylenesulfonyl Cation (Trapped by Thioanisole) Step4->Step5 Step6 Free Arginine Guanidinium Peptide Step4->Step6

Fig 1. Mechanistic workflow of Mts deprotection via heterolytic S-N bond cleavage and trapping.

Experimental Protocols: A Self-Validating System

The following protocols outline the fundamental methodologies for utilizing the Mts protecting group. Every step is designed as a self-validating system to ensure maximum yield and minimal side reactions.

Protocol 1: Synthesis of Boc-Arg(Mts)-OH

Objective: To selectively protect the ω -guanidino group of Boc-protected arginine using mesitylene-2-sulfonyl chloride (Mts-Cl).

  • Dissolution & Basification: Dissolve 1.0 equivalent of Boc-Arg-OH in a 1:1 mixture of dioxane and 2M aqueous NaOH. Cool the reaction vessel to 0°C. Rationale: The highly basic environment (pH > 12) ensures the guanidino group is deprotonated and nucleophilic.

  • Electrophilic Addition: Dissolve 1.1 equivalents of in dry dioxane. Add this solution dropwise over 30 minutes to the vigorously stirring arginine solution at 0°C[5].

  • Reaction Monitoring: Stir the mixture for 2 hours at room temperature. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

  • Acidification & Extraction: Acidify the aqueous layer to pH 3 using 1M HCl. Extract the resulting Boc-Arg(Mts)-OH into ethyl acetate (3 x 50 mL). Rationale: Acidification protonates the α -carboxylic acid, driving the product into the organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane to yield pure Boc-Arg(Mts)-OH.

Protocol 2: Global Deprotection of Mts-Peptides

Objective: To cleave the peptide from the resin and simultaneously remove the Mts group without alkylating sensitive residues.

  • Resin Preparation: Wash the fully elongated peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF, then dry under vacuum.

  • Cocktail Formulation: Prepare a cleavage cocktail consisting of 1 M Trifluoromethanesulfonic acid (TFMSA) and 1 M thioanisole in neat Trifluoroacetic acid (TFA)[4]. Rationale: TFA acts as the solvent and primary acid, TFMSA provides the extreme acidity required to cleave the Mts S-N bond, and thioanisole acts as the cation scavenger.

  • Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 60 to 90 minutes.

  • Precipitation: Filter the resin and collect the filtrate. Dropwise, add the filtrate into 10 volumes of ice-cold diethyl ether. Rationale: Diethyl ether precipitates the polar, fully deprotected peptide while keeping the non-polar scavengers and cleaved Mts byproducts in solution.

  • Isolation: Centrifuge the precipitate, wash twice with cold ether, and lyophilize the crude peptide for subsequent HPLC purification.

Evolution and Legacy: Mts vs. Modern Protecting Groups

The discovery of Mts was a watershed moment that directly inspired the next generation of arginine protecting groups. By proving that electron-donating substituents could tune acid lability, Yajima's work led to the development of the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group[2].

Eventually, the field evolved to the Pmc and Pbf groups, which utilize oxygen-containing ring systems (chroman and dihydrobenzofuran) to provide even greater stabilization of the sulfonyl cation, allowing for rapid cleavage in standard TFA without the need for TFMSA[1][6].

Evolution Tos Tosyl (Tos) Pre-1978 Requires HF Mts Mts 1978 (Yajima) Cleaved by TFMSA Tos->Mts Mtr Mtr Mid 1980s Cleaved by TFA (slow) Mts->Mtr Pmc Pmc Late 1980s Cleaved by TFA (moderate) Mtr->Pmc Pbf Pbf 1990s Cleaved by TFA (fast) Pmc->Pbf

Fig 2. Evolutionary timeline of sulfonyl-based arginine protecting groups in peptide synthesis.

Quantitative Comparison of Sulfonyl-Based Protecting Groups
Protecting GroupAromatic SubstitutionCleavage ReagentRelative Acid LabilityPrimary SPPS Strategy
Tosyl (Tos) 4-methylAnhydrous HFVery LowBoc/Bn
Mts 2,4,6-trimethylTFMSA or MSALowBoc/Bn
Mtr 4-methoxy-2,3,6-trimethylTFA (prolonged)ModerateFmoc/tBu (Legacy)
Pmc Chroman systemTFA (moderate)HighFmoc/tBu
Pbf DihydrobenzofuranTFA (rapid)Very HighFmoc/tBu (Modern standard)

Data synthesized from comparative kinetic analyses of arginine deprotection[2][6].

Conclusion

The mesitylenesulfonyl (Mts) protecting group represents a pivotal leap in the history of organic synthesis. By intelligently applying the principles of inductive stabilization and steric shielding, researchers were able to bypass the severe limitations of HF-dependent chemistry. While modern Fmoc-SPPS relies heavily on Pbf for arginine protection, the mechanistic logic that governs Pbf cleavage is a direct descendant of the Mts framework. Understanding the history and chemistry of Mts is not merely an academic exercise; it provides drug development professionals with the foundational causality required to troubleshoot complex syntheses and design novel orthogonal protecting strategies.

References

  • Yajima, H., Takeyama, M., Kanaki, J., & Mitani, K. (1978). "The mesitylene-2-sulphonyl group, an acidolytically removable NG-protecting group for arginine." Journal of the Chemical Society, Chemical Communications, (11), 482-483.[Link]

  • Funakoshi, S., Fujii, N., Yajima, H., et al. (1982). "Studies on Peptides. CIX. Synthesis of the Octatriacontapeptide Corresponding to Positions 1 to 38 of Human Parathyroid Hormone." Chemical and Pharmaceutical Bulletin, 30(5), 1697-1705.[Link]

  • Alhassan, M., et al. (2020). "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Molecules, 25(12), 2801.[Link]

  • Peptide Chemistry Organization. "Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS."[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-benzyl-2,4,6-trimethylbenzenesulfonamide (commonly referred to as N-benzyl mesitylenesulfonamide) is a highly versatile building block in medicinal chemistry and organic synthesis[1]. The bulky 2,4,6-trimethylphenyl (mesityl) group provides unique steric shielding, which is frequently leveraged in the design of target-specific inhibitors and as a robust protecting group for amines[1]. Furthermore, this compound serves as a benchmark substrate in the development of green chemistry methodologies, such as transition-metal-catalyzed borrowing hydrogen N-alkylation[2].

This application note details a highly reliable, bench-scale Schotten-Baumann-type sulfonylation protocol. By reacting benzylamine with 2,4,6-trimethylbenzenesulfonyl chloride (MesCl) in the presence of an organic base, the target sulfonamide is obtained in high yield and exceptional purity[3].

Mechanistic Overview & Experimental Workflow

The synthesis relies on a nucleophilic acyl substitution-like pathway at the sulfur atom. The primary amine (benzylamine) attacks the electrophilic sulfur of 2,4,6-trimethylbenzenesulfonyl chloride[4]. The transient tetrahedral intermediate collapses to expel a chloride ion. The addition of a non-nucleophilic or mildly nucleophilic base (e.g., pyridine) is critical; it acts as an acid scavenger to neutralize the generated hydrochloric acid, thereby preventing the protonation of the benzylamine starting material which would otherwise render it non-nucleophilic and halt the reaction[3].

SynthesisWorkflow Step1 1. Reagent Preparation Benzylamine + DCM Step2 2. Base Addition Pyridine (1.5 eq) Step1->Step2 Step3 3. Electrophile Addition MesCl at 0 °C Step2->Step3 Step4 4. Sulfonylation Stir at RT (2-4 h) Step3->Step4 Step5 5. Acidic/Basic Workup HCl then NaHCO3 wash Step4->Step5 Step6 6. Drying & Concentration Na2SO4, Rotary Evaporation Step5->Step6 Step7 7. Pure Product N-benzyl mesitylenesulfonamide Step6->Step7

Synthetic workflow for N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Materials and Reagents

Summarized below are the quantitative data and properties for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Benzylamine107.161.01.07 g (10.0 mmol)Nucleophile
2,4,6-Trimethylbenzenesulfonyl chloride218.701.052.30 g (10.5 mmol)Electrophile[4]
Pyridine79.101.51.19 g (15.0 mmol)Acid Scavenger[3]
Dichloromethane (DCM)84.93N/A20 mLSolvent

Step-by-Step Protocol

Expertise & Experience Note: The following steps are designed as a self-validating system. Each phase includes specific visual, chemical, or analytical cues to ensure the reaction is proceeding correctly and impurities are systematically eliminated.

Step 1: Reaction Setup
  • Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar.

  • Add benzylamine (1.07 g, 10.0 mmol) and pyridine (1.19 g, 15.0 mmol) to the flask[3].

  • Dissolve the mixture in 20 mL of anhydrous dichloromethane (DCM).

  • Causality: DCM is chosen because it easily dissolves both the starting materials and the final sulfonamide, while remaining strictly immiscible with water. This streamlines the downstream liquid-liquid extraction process.

Step 2: Electrophile Addition
  • Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.

  • Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (2.30 g, 10.5 mmol) in small portions over 5-10 minutes[4].

  • Causality: Sulfonyl chlorides are highly reactive, and their reaction with primary amines is exothermic. Cooling the system to 0 °C prevents thermal runaway, minimizes the hydrolysis of the sulfonyl chloride by trace atmospheric moisture, and suppresses the formation of bis-sulfonylated byproducts.

Step 3: Sulfonylation Reaction
  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (RT).

  • Stir vigorously for 2 to 4 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Petroleum Ether solvent system[2]. The complete disappearance of the benzylamine starting material spot (visualized using a ninhydrin stain) confirms that the reaction has reached completion.

Step 4: Quenching and Work-up
  • Once complete, dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 20 mL).

  • Causality: The acidic wash protonates the excess pyridine and any trace unreacted benzylamine, converting them into water-soluble hydrochloride salts that partition entirely into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL)[3].

  • Causality: The basic wash neutralizes any residual HCl and hydrolyzes unreacted 2,4,6-trimethylbenzenesulfonyl chloride into the water-soluble sodium mesitylenesulfonate salt, effectively removing the electrophile from the organic product phase.

  • Brine Wash: Wash with saturated NaCl solution (20 mL) to draw out bulk water from the organic phase.

Step 5: Drying and Concentration
  • Collect the organic layer in an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely, indicating all water has been absorbed.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 6: Purification
  • The crude N-benzyl-2,4,6-trimethylbenzenesulfonamide can be purified by flash column chromatography (silica gel, 20% EtOAc/petroleum ether)[2] or recrystallized from an ethyl acetate/hexane mixture.

  • Expected Yield: ~85-92% as a white or colorless crystalline solid[2].

Analytical Characterization

To verify the structural integrity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks[2],[1]:

  • Physical State: White to colorless crystalline solid.

  • Melting Point: 94–97 °C[2].

  • ¹H NMR (CDCl₃, 400 MHz): Expected diagnostic signals include the mesityl methyl groups (two ortho-methyls as a singlet integrating to 6H around 2.6 ppm, one para-methyl as a singlet integrating to 3H around 2.3 ppm), the benzyl CH₂ (doublet around 4.1 ppm), the sulfonamide NH proton (broad triplet around 4.8 ppm), the mesityl aromatic protons (singlet, 2H around 6.9 ppm), and the phenyl aromatic protons (multiplet, 5H around 7.1-7.3 ppm)[1].

References[2] Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols

Source: ACS Publications URL: 2[3] Title: 2-(Methoxymethyl)benzene-1-sulfonyl Chloride (Protocol: Synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide) Source: Benchchem URL: 3[1] Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: NIH PMC URL: 1[4] Title: 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 Source: PubChem URL: 4

Sources

Application Note: N-Benzyl-2,4,6-trimethylbenzenesulfonamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative comparative data.

Executive Summary

N-Benzyl-2,4,6-trimethylbenzenesulfonamide (CAS: 85045-43-8), often referred to as N-benzylmesitylenesulfonamide, is a highly specialized synthetic intermediate and pharmacophore precursor. In modern organic synthesis, it serves a dual purpose:

  • As a sterically tuned protecting group matrix: The mesitylenesulfonyl (Mts) group provides superior steric shielding compared to standard tosyl (Ts) or benzenesulfonyl (Bs) groups, preventing unwanted side reactions at the nitrogen center.

  • As a bioactive scaffold: The sulfonamide-benzyl axis is a critical structural motif in the development of non-urea soluble epoxide hydrolase (sEH) inhibitors and novel antiviral agents targeting amantadine-resistant influenza 1.

This guide details the mechanistic causality behind its synthesis via green "borrowing hydrogen" (BH) catalysis, its quantitative advantages, and self-validating protocols for its application and deprotection.

Mechanistic Rationale & Pathway Dynamics

Why the Mesitylenesulfonyl (Mts) Group?

The choice of the Mts group over traditional sulfonyls is driven by steric causality . The two ortho-methyl groups on the 2,4,6-trimethylphenyl ring create a severe steric penalty for nucleophilic attack at the sulfur atom. This makes the Mts-protected amine highly resistant to premature cleavage under strongly basic or nucleophilic conditions. Furthermore, the electron-donating nature of the three methyl groups alters the electrochemical S-N bond cleavage potential, allowing for selective deprotection strategies (e.g., Mg/MeOH reduction) that leave other sensitive moieties intact 2.

Synthesis via Borrowing Hydrogen (BH) Catalysis

Historically, N-alkylation of sulfonamides required toxic alkyl halides (e.g., benzyl bromide) and harsh bases. Modern synthesis employs Manganese-catalyzed Borrowing Hydrogen Catalysis 3.

Causality of the BH Pathway:

  • Dehydrogenation: A bench-stable Mn(I) PNP pincer precatalyst oxidizes benzyl alcohol to benzaldehyde, temporarily "borrowing" the hydrogen as a Mn-hydride species.

  • Condensation: The electrophilic benzaldehyde condenses with 2,4,6-trimethylbenzenesulfonamide, releasing water (the only byproduct) to form an imine intermediate.

  • Hydrogenation: The Mn-hydride returns the hydrogen to the imine, reducing it to the final N-benzyl product.

G A Benzyl Alcohol B Mn(I) PNP Pincer Catalyst (Dehydrogenation) A->B Oxidation C Benzaldehyde Intermediate B->C -H2 (Stored on Mn) E Imine Intermediate C->E + Sulfonamide -H2O D 2,4,6-Trimethylbenzene- sulfonamide D->E Condensation F Mn(I)-H Hydride (Hydrogenation) E->F Reduction G N-Benzyl-2,4,6-trimethyl- benzenesulfonamide F->G +H2 (From Mn)

Catalytic cycle of Manganese-mediated Borrowing Hydrogen N-alkylation.

Quantitative Data Presentation

To justify the selection of the Mts group and the BH catalytic method, empirical data is summarized below.

Table 1: Comparative Reactivity of Sulfonamide Protecting Groups

Data illustrates the tunability of the Mts group compared to standard analogs.

Protecting GroupSteric HindranceElectrochemical Cleavage Potential (V)Acid LabilityTypical Deprotection Method
Benzenesulfonyl (Bs) Low-2.64 VHighly StableNa/NH3 (liq) or SmI2
Tosyl (Ts) Moderate-2.45 VStableMg/MeOH (Slow), Na/NH3
Mesitylenesulfonyl (Mts) High -2.20 V Moderate Mg/MeOH (Fast, <30 min)
Table 2: Optimization of Mn-Catalyzed N-Benzylation

Reaction: 2,4,6-trimethylbenzenesulfonamide + Benzyl Alcohol → N-Benzyl-2,4,6-trimethylbenzenesulfonamide 3.

CatalystBase (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)
NoneK2CO3 (10%)Xylenes150240%
Mn(I) PNP (5%)NoneXylenes15024<5%
Mn(I) PNP (5%)K2CO3 (10%)Toluene1102445%
Mn(I) PNP (5%) K2CO3 (10%) Xylenes 150 24 92%

Causality Note: Xylenes are strictly required over toluene to achieve the 150 °C reflux temperature necessary to drive the thermodynamically demanding dehydrogenation step without high-pressure equipment.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Benzyl-2,4,6-trimethylbenzenesulfonamide via BH Catalysis

This protocol utilizes atom-economic borrowing hydrogen to avoid genotoxic benzyl halides.

Reagents & Materials:

  • 2,4,6-trimethylbenzenesulfonamide (199 mg, 1.00 mmol)

  • Benzyl alcohol (109 μL, 1.00 mmol)

  • Mn(I) PNP pincer precatalyst (5 mol %)

  • K2CO3 (13.8 mg, 10 mol %)

  • Bench-grade Xylenes (1.0 mL)

  • Internal Standard: 1,3,5-trimethylbenzene (for NMR validation)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2,4,6-trimethylbenzenesulfonamide (199 mg), the Mn(I) PNP precatalyst (5 mol%), and K2CO3 (10 mol%).

  • Solvent & Reactant Addition: Add 1.0 mL of xylenes to achieve a 1 M concentration, followed by benzyl alcohol (109 μL).

    • Causality: Maintaining a high concentration (1 M) promotes the intermolecular condensation step between the transient benzaldehyde and the sulfonamide.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 150 °C for 24 hours under vigorous stirring.

  • In-Process Control (IPC): After 24 h, cool to room temperature. Extract a 10 μL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 20% EtOAc/Petroleum Ether).

    • Validation: The starting material (lower Rf) should be absent, replaced by a single distinct product spot (Rf ~0.45, UV-active).

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (30 × 120 mm silica, 20% EtOAc/petroleum ether 40–60).

  • Final Validation: Evaporate the solvent to yield a white crystalline solid.

    • Expected Yield: ~266 mg (92%).

    • Melting Point: 94–97 °C.

Protocol B: Mild Deprotection via Magnesium Reduction

If the Mts group was used solely as a protecting group, it can be cleaved selectively without harsh acids.

Reagents & Materials:

  • N-Benzyl-2,4,6-trimethylbenzenesulfonamide (1.0 mmol)

  • Magnesium turnings (10.0 mmol, 10 eq)

  • Anhydrous Methanol (10 mL)

Step-by-Step Methodology:

  • Activation: Lightly crush the Mg turnings in a mortar to expose fresh, unoxidized metal surfaces. Causality: The native oxide layer on Mg inhibits the single-electron transfer (SET) required for S-N bond cleavage.

  • Reaction Setup: Dissolve the sulfonamide in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. Add the activated Mg turnings.

  • Ultrasonication: Place the flask in an ultrasonic bath at ambient temperature (20–25 °C) for 25–45 minutes.

    • Causality: Sonication continuously cleans the passivating magnesium methoxide layer off the metal surface, maintaining a high rate of SET.

  • Quenching & Validation: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous NH4Cl (15 mL) until the remaining Mg dissolves.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the free benzylamine.

Applications in Drug Development

Beyond its role as an intermediate, the N-benzyl-2,4,6-trimethylbenzenesulfonamide scaffold is heavily utilized in medicinal chemistry:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The sulfonamide moiety mimics the primary pharmacophore of traditional urea-based inhibitors. Aromatic sulfonamides with hydrophobic alkyl groups (like the mesityl group) demonstrate synergistic modulation of activity, pushing inhibitory potency into the low nanomolar range 4.

  • Boc-Protected Sulfonylcarbamates: It is directly reacted with Boc2O, DMAP, and Et3N to form tert-butyl N-benzyl-N-(2,4,6-trimethylphenyl)sulfonylcarbamate, a precursor utilized in advanced peptide synthesis where differential cleavage potentials are required 2.

References

  • Antiviral agents for amantadine-resistant influenza Source: US Patent US10676428B2 URL
  • tert-butyl N-benzyl-N-(2,4,6-trimethylphenyl)
  • Source: ACS Publications (Advanced Synthesis & Catalysis)
  • Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase Source: PMC - NIH URL

Sources

Application Note: Strategic Cleavage of the N-Benzyl Group from Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, robust experimental protocols, and orthogonal deprotection strategies.

Introduction & Chemical Context

In complex organic synthesis and Active Pharmaceutical Ingredient (API) development, the sulfonamide functional group frequently requires robust protection. The N-benzyl (Bn) group is a premier choice due to its exceptional stability under a wide array of basic, acidic, and nucleophilic conditions. However, this stability becomes a significant synthetic hurdle during the deprotection phase.

The Causality of Cleavage Resistance: Unlike N-benzyl amines or O-benzyl ethers, N-benzyl sulfonamides are notoriously resistant to standard catalytic hydrogenolysis (e.g., H₂, Pd/C). The strong electron-withdrawing nature of the sulfonyl group (-I and -M effects) delocalizes the nitrogen lone pair. This drastically reduces the basicity and nucleophilicity of the nitrogen, preventing it from effectively coordinating with the palladium catalyst surface—a critical prerequisite for the oxidative insertion of Pd into the N–C(benzyl) bond[1][2]. Consequently, synthetic chemists must rely on alternative thermodynamic pathways: single-electron transfer (SET) reductions or radical-mediated oxidative cleavage[1].

Mechanistic Pathways & Causality

Single Electron Transfer (SET) via Dissolving Metal Reduction

The most classical and reliable method for cleaving an unactivated N-benzyl sulfonamide is the Birch-type dissolving metal reduction using Sodium (Na) or Lithium (Li) in liquid ammonia (NH₃)[3].

  • Mechanistic Causality: Solvated electrons in the liquid ammonia perform a single-electron transfer (SET) to the aromatic ring of the benzyl group, generating a radical anion intermediate. Because the sulfonamide anion is a highly stable leaving group, the intermediate undergoes rapid mesolytic cleavage of the C–N bond. This yields a sulfonamide anion and a benzyl radical, which is subsequently reduced to a benzyl anion and protonated to form toluene. This method completely bypasses the transition-metal coordination issues inherent to hydrogenolysis.

Oxidative Debenzylation (Transition-Metal-Free)

For substrates containing functional groups sensitive to harsh reducing conditions (e.g., isolated alkenes, alkynes, or easily reduced heterocycles), oxidative debenzylation provides a powerful orthogonal approach. Recent methodologies utilize an alkali metal bromide (KBr) and Oxone system[1].

  • Mechanistic Causality: Oxone oxidizes the bromide ion into a highly reactive bromine radical or bromonium species. This species abstracts a hydrogen atom from the benzylic position. Subsequent oxidation generates an intermediate iminium-like species that is readily hydrolyzed by the aqueous solvent to release the free sulfonamide and benzaldehyde.

Orthogonal Alternatives: Modified Benzyl Groups

When standard N-benzyl cleavage is anticipated to be too destructive, chemists often preemptively substitute it with an N-p-methoxybenzyl (PMB) or 2,4-dimethoxybenzyl (DMB) group.

  • Mechanistic Causality: The strongly electron-donating methoxy groups stabilize the developing carbocation at the benzylic position. This lowers the activation energy for C–N bond cleavage enough to allow the use of strong acids (e.g., Trifluoroacetic acid[TFA] or Trifluoromethanesulfonic acid [TfOH]) via an S_N1 mechanism, completely avoiding reductive or oxidative conditions.

Quantitative Data & Method Comparison

To aid in experimental design, the following table summarizes the operational parameters and chemoselectivity of the primary deprotection strategies.

Deprotection MethodReagents & ConditionsTypical YieldsChemoselectivity / Functional Group TolerancePros & Cons
Dissolving Metal Reduction Na(0) or Li(0), Liquid NH₃, THF, -78 °C80–95%[3]Low/Moderate: Reduces alkynes, conjugated alkenes, and nitro groups. Tolerates isolated ethers and alkyl chains.Pros: Extremely fast, highly reliable for stubborn substrates.Cons: Requires cryogenic conditions and handling of liquid NH₃.
Oxidative Cleavage KBr (2.0 eq), Oxone (3.0 eq), CH₃CN/H₂O, RT75–90%[1]Moderate: Tolerates halogens, esters, and cyano groups. Oxidizes primary alcohols and sulfides.Pros: Transition-metal-free, environmentally benign, mild RT conditions.Cons: Side reactions with oxidation-prone moieties.
Acidic Cleavage (PMB only) TFA or TfOH/TFA, CH₂Cl₂, RT to 40 °C85–99%High: Tolerates most functional groups except acid-sensitive protecting groups (e.g., Boc, Trt, TBS).Pros: Operationally simple, standard lab equipment.Cons: Only works if the benzyl group is electron-rich (PMB/DMB).

Experimental Workflows & Protocols

Protocol A: Dissolving Metal Reduction (Na/Liquid NH₃)

This protocol is self-validating: the persistence of a deep blue color indicates the presence of active solvated electrons, confirming the reaction environment is strictly anhydrous and reducing.

  • Setup: Equip a 3-neck round-bottom flask with a cold finger condenser (dry ice/acetone), a mechanical stirrer, and an argon inlet.

  • Ammonia Condensation: Cool the flask to -78 °C and condense approximately 30 mL of anhydrous liquid NH₃ into the vessel[3].

  • Electron Generation: Add freshly cut, hexane-washed Sodium metal (approx. 5.0–10.0 equivalents relative to the substrate) in small pieces until a persistent, deep blue color is established.

  • Substrate Addition: Dissolve the N-benzyl sulfonamide (1.0 eq, e.g., 2.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the blue NH₃ solution over 10 minutes[3].

  • Reaction: Stir the mixture at -78 °C for 30–60 minutes. Monitor by TLC (aliquots quenched in wet ether).

  • Quench: Carefully add solid NH₄Cl in small portions until the blue color completely dissipates, indicating the destruction of excess solvated electrons.

  • Workup: Remove the cooling bath and allow the NH₃ to evaporate overnight under a stream of nitrogen. Partition the remaining residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield the free sulfonamide.

Protocol B: Oxidative Cleavage (KBr/Oxone)

This protocol utilizes a catalytic cycle of halogens to achieve oxidation under mild conditions.

  • Preparation: In a round-bottom flask, dissolve the N-benzyl sulfonamide (1.0 eq) in a 1:1 mixture of CH₃CN and H₂O (approx. 0.1 M concentration).

  • Reagent Addition: Add Potassium Bromide (KBr, 2.0 eq) followed by Oxone (Potassium peroxymonosulfate, 3.0 eq) in one portion[1].

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction mixture may develop a slight yellow/orange tint due to the generation of active bromine species. Stir for 4–12 hours until complete consumption of the starting material is observed via LC-MS or TLC[1].

  • Quench: Add a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce any residual oxidants and active bromine species.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Mechanistic Visualization

The diagram below illustrates the electron flow and intermediate generation during the dissolving metal reduction of an N-benzyl sulfonamide.

SET_Mechanism A N-Benzyl Sulfonamide R-SO2-N(Bn)-R' B Radical Anion [R-SO2-N(Bn)-R']•- A->B Na(0) / NH3 (SET) C Sulfonamide Anion R-SO2-N(-)-R' B->C Mesolytic Cleavage D Benzyl Radical Bn• B->D Mesolytic Cleavage G Free Sulfonamide R-SO2-NH-R' C->G H+ (Aqueous Workup) E Benzyl Anion Bn- D->E Na(0) (SET) F Toluene PhCH3 E->F H+ (from NH3 or Quench)

Fig 1. Single Electron Transfer (SET) mechanistic pathway for the cleavage of N-benzyl sulfonamides using Na/NH₃.

References

  • Design and Synthesis of Potential Inhibitors Against dUTPase (Heterocycles, 2006)
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide (Organic Letters, 2014)
  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds (Chem, 2023 / ACS Omega, 2020)

Sources

Green chemistry approaches to synthesizing trimethylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to Synthesizing Trimethylbenzenesulfonamides

Strategic Context & Rationale

Trimethylbenzenesulfonamides—specifically derivatives of the 2,4,6-trimethylbenzenesulfonyl (Mts or mesitylenesulfonyl) group—are indispensable in modern organic synthesis. They serve as highly sterically hindered protecting groups for amines and act as critical structural motifs in biologically active pharmacophores.

Historically, the synthesis of these compounds has relied on a classical multi-step route: the chlorosulfonation of mesitylene using hazardous, highly corrosive chlorosulfonic acid, followed by amidation in toxic, high-boiling solvents like pyridine. This traditional pathway is fraught with operational limitations, including high energy consumption, poor atom economy, and the generation of toxic polysulfonated by-products[1]. Due to the severe steric hindrance of the three methyl groups, the amidation step is often sluggish, exacerbating hydrolysis losses of the sulfonyl chloride intermediate and capping the industry average yield at approximately 50%–68%[1].

To overcome these environmental and efficiency bottlenecks, modern synthetic chemistry has pivoted toward sustainable paradigms. This guide details two field-proven green chemistry approaches for synthesizing trimethylbenzenesulfonamides: Solvent-Free Mechanosynthesis and Direct Electrochemical Sulfonamidation .

Mechanistic Causality in Green Sulfonamidation

The Mechanochemical Paradigm Mechanochemistry utilizes mechanical force (via ball milling) to drive chemical transformations without the need for bulk solvents. In the synthesis of sulfonamides, a telescopic (one-pot, two-step) procedure can be employed starting from dimesityl disulfide. The protocol utilizes solid sodium hypochlorite (NaOCl·5H2O) as a highly controlled oxidation-chlorination agent. Causality: By maintaining the reaction in the solid state, the local concentration of reactants is maximized. This mechanical energy transfer easily overcomes the activation barrier imposed by the sterically hindered mesityl group while preventing the aqueous hydrolysis of the highly reactive mesitylenesulfonyl chloride intermediate. Furthermore, replacing toxic pyridine with a catalytic amount of N-methyl imidazole (NMI) as the Lewis acid-base promoter drastically reduces the environmental impact.

The Electrochemical Paradigm Electrochemical synthesis offers a conceptually distinct, catalyst-free route by utilizing direct electron transfer to generate reactive intermediates[2]. Causality: Anodic oxidation of mesitylene generates a transient radical cation. Instead of requiring a pre-synthesized sulfonyl chloride, this highly reactive radical cation reacts directly with a solid sulfur dioxide surrogate—such as DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide))—and an amine in a single pot[2]. This circumvents the use of corrosive chlorosulfonic acid entirely and prevents polysulfonation by precisely controlling the applied cell potential.

Quantitative Process Metrics

The following table summarizes the dramatic improvements in efficiency and sustainability when transitioning from traditional batch synthesis to green methodologies.

Process MetricTraditional Batch SynthesisMechanochemical SynthesisElectrochemical Synthesis
Primary Reagents Chlorosulfonic acid, PyridineSolid NaOCl·5H2O, N-Methyl ImidazoleDABSO, Supporting Electrolyte
Key Intermediate Sulfonyl Chloride (Isolated)Sulfonyl Chloride (In-situ)Radical Cation (Transient)
Typical Yield 50% - 68%[1]>85%>80%[2]
E-Factor (Step 1) ~209~3N/A (One-pot)
E-Factor (Step 2) ~112~1< 10 (Overall)
Major By-products Polysulfonated species, HCl gasNaCl, WaterHydrogen gas

Validated Experimental Protocols

Protocol A: Telescopic Mechanosynthesis (Solvent-Free)

Self-Validating System: This protocol utilizes in-situ Thin Layer Chromatography (TLC) monitoring to ensure the complete oxidation of the disulfide before amine addition, preventing the formation of mixed disulfide-sulfenamide byproducts.

Step 1: Solid-State Oxidation-Chlorination

  • Charge a 15 mL zirconium oxide milling jar with dimesityl disulfide (1.0 mmol), solid NaOCl·5H2O (5.0 mmol), and a catalytic amount of silica-supported NaHSO4 (10 mol%).

  • Causality: Zirconium oxide is chosen for its chemical inertness and high density, providing optimal kinetic energy transfer. The solid acid catalyzes the breakdown of NaOCl to release active chlorine species locally without generating bulk aqueous acidic waste.

  • Mill the mixture at 30 Hz for 30 minutes. Verify the complete consumption of the disulfide via TLC (Hexane/EtOAc 9:1).

Step 2: Solid-State Amidation

  • To the same milling jar containing the crude mesitylenesulfonyl chloride, add the desired amine (2.2 mmol) and N-methyl imidazole (NMI, 0.6 μL/mg of substrate).

  • Causality: NMI acts as both a nucleophilic catalyst and an acid scavenger. Its high boiling point and low toxicity make it a superior green alternative to pyridine. The slight excess of amine compensates for the stoichiometric generation of HCl.

  • Mill at 30 Hz for an additional 30 minutes.

Step 3: Green Workup

  • Extract the resulting paste with a minimal volume of ethyl acetate and wash with water to remove NaCl and residual NMI.

  • Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the pure trimethylbenzenesulfonamide.

Protocol B: Direct Electrochemical Sulfonamidation

Self-Validating System: The use of galvanostatic (constant current) conditions ensures a predictable reaction rate and allows for precise calculation of Faraday efficiency, acting as an internal control for reaction completion.

Step 1: Cell Assembly

  • Equip an undivided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a platinum plate cathode[2].

  • Causality: An undivided cell simplifies the setup and reduces electrical resistance. RVC provides a high surface area for efficient anodic oxidation of the sterically hindered mesitylene, while Pt offers a low overpotential for the cathodic hydrogen evolution reaction (the sacrificial half-reaction)[2].

Step 2: Reaction Mixture Preparation

  • Dissolve mesitylene (1.0 mmol), DABSO (0.6 mmol, providing 1.2 mmol of SO2 equivalent), the target amine (1.5 mmol), and tetrabutylammonium hexafluorophosphate (Bu4NPF6, 0.1 M) in a green solvent blend of Acetonitrile/Ethanol (4:1, 10 mL)[2].

  • Causality: DABSO is a bench-stable, solid SO2 surrogate that eliminates the need for hazardous SO2 gas cylinders. The EtOH acts as a proton source to facilitate cathodic hydrogen evolution, preventing the unwanted reduction of the newly formed sulfonamide[2].

Step 3: Electrolysis & Isolation

  • Apply a constant current of 15 mA until 2.5 F/mol of charge is passed.

  • Causality: Passing a slight excess of charge (2.5 F/mol vs. the theoretical 2.0 F/mol) compensates for minor solvent oxidation while driving the sterically demanding three-component coupling to completion.

  • Evaporate the solvent and purify the residue via short-plug chromatography using a green eluent (e.g., Heptane/Ethyl Acetate) to isolate the product.

Process Workflow Diagram

Workflow cluster_trad Traditional Route cluster_mech Mechanochemical Route cluster_elec Electrochemical Route Start Starting Material (Mesitylene / Disulfide) T1 Chlorosulfonation (Excess ClSO3H) Start->T1 M1 Ball Milling (Solid NaOCl) Start->M1 E1 Anodic Oxidation (e- transfer) Start->E1 T2 Mesitylenesulfonyl Chloride T1->T2 T3 Amidation (Pyridine Solvent) T2->T3 Target Trimethylbenzenesulfonamide T3->Target M2 In-situ Intermediate M1->M2 M3 Solid-State Amidation (N-Methyl Imidazole) M2->M3 M3->Target E2 Radical Cation + DABSO E1->E2 E3 Direct Amidation (One-Pot) E2->E3 E3->Target

Comparison of traditional, mechanochemical, and electrochemical sulfonamidation workflows.

References

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology Source: Darcy & Roy Press URL:1

  • Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process Source: Green Chemistry (RSC Publishing) URL:

  • Electrochemistry enables new, greener route to aromatic sulfonamides Source: Chemistry World URL:2

Sources

Application Note: Scalable Production Methods for N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, yielding robust pharmacophores prevalent in antimicrobials, anti-inflammatories, and targeted oncological therapeutics. N-benzyl-2,4,6-trimethylbenzenesulfonamide (CAS: 85045-43-8) is a sterically hindered sulfonamide typically synthesized via the nucleophilic attack of benzylamine on 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride)[1].

While laboratory-scale syntheses routinely employ dichloromethane (DCM) and organic bases like triethylamine (TEA) or pyridine, these homogeneous conditions are entirely unsuitable for pilot- or commercial-scale manufacturing. The primary scaling bottlenecks include:

  • Toxicity and Environmental Impact: Halogenated solvents like DCM present severe environmental and exposure risks, possessing high E-factors.

  • Precipitation of Byproducts: The generation of triethylamine hydrochloride ( Et3​N⋅HCl ) creates thick slurries that foul reactor impellers and impede heat transfer.

  • Exothermic Runaway: The sulfonylation reaction is highly exothermic. In a single-phase batch system, localized heating can lead to the hydrolysis of the sulfonyl chloride or the formation of bis-sulfonated impurities.

To circumvent these issues, modern process chemistry relies on biphasic Schotten-Baumann conditions or Deep Eutectic Solvents (DES) [2][3]. The unique steric bulk of the 2,4,6-trimethylphenyl (mesityl) group provides a kinetic advantage: the ortho-methyl groups shield the sulfonyl core from competitive hydrolysis by aqueous bases, allowing for the use of robust inorganic bases (e.g., NaOH , Na2​CO3​ ) in aqueous/organic mixtures without significant yield degradation[4][5].

Process Workflow & Visualization

The transition to a biphasic Schotten-Baumann system allows the hazardous HCl byproduct to be continuously neutralized and extracted into the aqueous phase as a soluble sodium salt. This maintains the organic phase as a homogeneous solution, ensuring consistent fluid dynamics and heat dissipation[6].

G R1 Benzylamine + Na2CO3 (aq) React Biphasic Reactor (Schotten-Baumann) 20-25°C R1->React R2 Mesitylenesulfonyl Chloride in MeTHF R2->React Phase Phase Separation React->Phase Org Organic Phase (Product in MeTHF) Phase->Org Aq Aqueous Phase (NaCl Waste) Phase->Aq Cryst Reactive Crystallization (Heptane Antisolvent) Org->Cryst Prod N-benzyl-2,4,6-trimethyl- benzenesulfonamide Cryst->Prod

Scalable biphasic Schotten-Baumann workflow for sulfonamide synthesis.

Quantitative Solvent & Base Optimization

Selecting the correct solvent system is the most critical variable in scale-up. 2-Methyltetrahydrofuran (MeTHF) is prioritized over standard THF because it is derived from renewable resources, forms a distinct biphasic layer with water, and exhibits a higher boiling point, which provides a wider safety margin for exothermic reactions[6]. Alternatively, Deep Eutectic Solvents (DES) like Choline Chloride/Glycerol (ChCl/Gly) offer a completely solvent-free, aerobic scaling route with exceptionally low E-factors[3][7].

Table 1: Solvent System Comparison for Scalable Sulfonylation
Solvent SystemBaseYield (%)E-FactorPhase SeparationScalability Rating
DCM (Lab Standard)TEA92%>50N/A (Homogeneous)Poor (Toxic, Slurry)
Toluene / H2​O NaOH 88%~25ExcellentGood
MeTHF / H2​O Na2​CO3​ 94%~18ExcellentOptimal
ChCl/Gly (DES) None / Et3​N 90-97%<15N/A (Precipitation)Excellent (Green)

Detailed Experimental Protocols

As a self-validating system, these protocols are designed to ensure that intermediate phase checks and thermal controls actively verify the success of the reaction before proceeding to the next unit operation.

Protocol A: Pilot-Scale Biphasic Schotten-Baumann Synthesis (MeTHF/Water)

This protocol is optimized for 1-10 kg scale production, utilizing MeTHF to ensure clean phase separation and an inorganic base to prevent organic-phase salt precipitation.

Reagents:

  • 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride): 1.00 equivalent (eq)

  • Benzylamine: 1.05 eq

  • Sodium Carbonate ( Na2​CO3​ ): 1.50 eq

  • 2-Methyltetrahydrofuran (MeTHF): 5 volumes (vol)

  • Purified Water ( H2​O ): 5 volumes (vol)

  • n-Heptane (Antisolvent): 10 volumes (vol)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a primary jacketed reactor, dissolve Na2​CO3​ (1.50 eq) in H2​O (5 vol). Add benzylamine (1.05 eq) to the aqueous solution. Causality: Pre-mixing the amine with the inorganic base ensures that any HCl generated upon reaction is immediately neutralized, preventing the protonation and deactivation of unreacted benzylamine.

  • Organic Phase Preparation: In a secondary vessel, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.00 eq) in MeTHF (5 vol).

  • Controlled Addition: Cool the primary reactor to 10°C. Begin dropwise addition of the MeTHF solution into the primary reactor under vigorous stirring (minimum 250 RPM to ensure high interfacial surface area). Maintain the internal temperature between 15°C and 25°C. Causality: The reaction is highly exothermic. The biphasic nature acts as a heat sink, but controlled addition prevents thermal runaway and limits the trace hydrolysis of the sulfonyl chloride.

  • Reaction Maturation: Stir the biphasic mixture at 20-25°C for 2 hours. Validate completion via HPLC (aliquot from the organic layer; target <1% remaining sulfonyl chloride).

  • Phase Separation: Cease stirring and allow the phases to settle for 30 minutes. Drain the lower aqueous phase (containing NaCl and unreacted Na2​CO3​ ). Wash the upper organic phase with 1M HCl (1 vol) to remove trace unreacted benzylamine, followed by brine (1 vol).

  • Reactive Crystallization: Transfer the MeTHF organic layer to a crystallization vessel. Heat to 50°C. Begin dropwise addition of n-Heptane (10 vol) over 1 hour. Seed crystals can be added at 20% antisolvent addition. Cool linearly to 5°C over 4 hours. Causality: MeTHF/Heptane provides a steep solubility curve for sulfonamides, ensuring >90% recovery without the need for energy-intensive solvent evaporation.

  • Filtration and Drying: Filter the resulting white crystalline solid. Wash with cold n-Heptane (2 vol). Dry under vacuum at 45°C to constant weight.

Protocol B: Ultra-Green Synthesis via Deep Eutectic Solvents (DES)

This protocol leverages a Choline Chloride/Glycerol (1:2 molar ratio) eutectic mixture. It is ideal for environmentally constrained facilities, boasting an E-factor as low as 13.48[3].

Step-by-Step Methodology:

  • DES Preparation: Mix Choline Chloride (ChCl) and Glycerol (Gly) in a 1:2 molar ratio. Heat to 80°C under stirring until a clear, homogeneous liquid is formed. Cool to room temperature (RT).

  • Reagent Suspension: In a reactor containing the ChCl/Gly DES (approx. 15 mass equivalents relative to the sulfonyl chloride), suspend 2,4,6-trimethylbenzenesulfonyl chloride (1.00 eq).

  • Aerobic Amination: Add benzylamine (1.20 eq) directly to the suspension under vigorous stirring at RT. The reaction proceeds under standard aerobic conditions. Causality: The DES network stabilizes the transition state via extensive hydrogen bonding, accelerating the nucleophilic substitution without the need for an external base or inert atmosphere[3][7].

  • Product Isolation: Stir for 4-6 hours. The sulfonamide product will naturally precipitate out of the DES matrix as it forms.

  • Aqueous Workup & DES Recycling: Add water (3 vol) to the reactor to fully crash out the product and dissolve the DES. Filter the solid product. The aqueous filtrate can be subjected to vacuum distillation to remove water, allowing the ChCl/Gly DES to be recycled for up to 5 subsequent batches with minimal yield degradation[7].

Analytical Validation

To ensure the trustworthiness of the final API intermediate, the following analytical checks must be performed:

  • HPLC-UV (254 nm): To confirm purity >99.0%. The primary impurity to monitor is 2,4,6-trimethylbenzenesulfonic acid (hydrolysis byproduct), which will elute significantly earlier than the target sulfonamide on a C18 reverse-phase column.

  • 1H NMR ( CDCl3​ ): Diagnostic peaks include the highly shielded aromatic protons of the mesityl group (singlet, ~6.9 ppm, 2H), the ortho/para methyl groups (singlets at ~2.6 ppm and ~2.3 ppm), the benzylic methylene protons (doublet, ~4.1 ppm, collapsing to a singlet upon D2​O shake), and the broad sulfonamide N-H stretch (~4.6 ppm)[8][9].

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
  • 2,4,6-Triisopropylbenzenesulfonyl chloride. Benchchem.
  • The Journal of Organic Chemistry 1974 Volume.39 No.24. DSS.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Figshare.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ResearchGate.
  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines. NIH PMC.
  • Direct conversion of sulfinamides to thiosulfonates without use of additional redox agents. RSC.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-benzyl-2,4,6-trimethylbenzenesulfonamide . As a Senior Application Scientist, I frequently consult with researchers who encounter solvation hurdles with heavily substituted sulfonamides.

N-benzyl-2,4,6-trimethylbenzenesulfonamide (CAS: 85045-43-8)[1] presents unique physicochemical challenges. The dual lipophilic bulk of its mesityl (2,4,6-trimethylphenyl) and benzyl moieties, flanking a polar sulfonamide core, creates a molecule with robust crystal lattice energy and high hydrophobicity. This guide provides self-validating protocols and mechanistic insights to conquer these solubility hurdles in both synthetic and biological workflows.

Part 1: Physicochemical Profiling & Solvent Compatibility

Understanding the thermodynamic drivers of solubility is the first step in troubleshooting. The table below summarizes the quantitative and empirical solvation data for this compound.

ParameterValue / StatusMechanistic Rationale
CAS Number 85045-43-8[1]Unique chemical identifier for the N-benzyl mesityl sulfonamide derivative.
Molecular Weight 289.4 g/mol [1]Moderate MW, but the dual aromatic rings create significant steric bulk.
Aqueous Media InsolubleHigh lipophilicity forces hydrophobic exclusion and rapid aggregation in water.
DMSO Highly Soluble (>20 mg/mL)[2]Strong dipole moment effectively disrupts the sulfonamide hydrogen-bond network.
DCM / THF / EtOAc Soluble[3]Favorable dispersion forces interact well with the aromatic moieties at room temperature.
Xylenes / Toluene Soluble (requires heat)[4]Non-polar aromatic stacking; requires thermal energy to overcome the crystal lattice energy.

Part 2: Diagnostic Workflow

Use the following decision tree to identify the root cause of your solubility issue based on your specific application.

Workflow Start Solubility Issue Detected (N-benzyl-2,4,6-trimethylbenzenesulfonamide) AppType Determine Application Type Start->AppType Bio In Vitro Bioassay (Aqueous Media) AppType->Bio Biological Chem Organic Synthesis (Non-Aqueous) AppType->Chem Synthetic Crash Precipitation upon buffer dilution? Bio->Crash Insol Incomplete dissolution in organic solvent? Chem->Insol SolBio 1. Limit DMSO ≤ 1% 2. Add 0.1% BSA/Tween-20 3. Step-down dilution Crash->SolBio Yes SolChem 1. Switch to DCM/THF 2. Heat to 100-150°C (Xylenes) 3. Gentle sonication Insol->SolChem Yes

Diagnostic workflow for resolving N-benzyl-2,4,6-trimethylbenzenesulfonamide solubility issues.

Part 3: Troubleshooting Guide & FAQs

Q1: My compound crashes out immediately when I dilute my DMSO stock into aqueous assay buffers. How can I prevent this? Causality: This is a classic "solvent crash" phenomenon. The compound is highly soluble in DMSO because the solvent's strong dipole disrupts the sulfonamide's hydrogen-bond network. However, when introduced to water, the hydrophobic effect dominates. The water molecules maximize their own entropy by forcing the lipophilic mesityl and benzyl groups to aggregate, leading to rapid precipitation. Solution:

  • Keep the final DMSO concentration strictly ≤ 1% (v/v).

  • Introduce a non-ionic surfactant (e.g., 0.05% - 0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the aqueous buffer prior to adding the compound. These agents form micelles or hydrophobic pockets that sequester the lipophilic compound, maintaining it in a pseudo-aqueous solution.

Q2: I am attempting a synthetic functionalization, but the compound isn't fully dissolving in my organic solvent at room temperature. What is the optimal solvent system? Causality: The crystal packing architecture of sulfonamides is heavily influenced by robust intermolecular hydrogen bonding and π−π stacking between the aromatic rings[5]. In non-polar solvents like toluene or xylenes, the solvation energy at room temperature is insufficient to overcome this crystal lattice energy. Solution: For synthetic applications such as manganese-catalyzed N-alkylation, xylenes are an excellent choice, but thermal energy is required. Heating the reaction mixture to 100–150 °C provides the necessary kinetic energy to break the lattice, achieving full dissolution[4]. Alternatively, switching to moderately polar aprotic solvents like THF or DCM can improve room-temperature solubility due to better dipole interactions[3].

Q3: How do I purify this compound if it co-precipitates with impurities during workup? Causality: The sulfonamide functional group imparts both polar and hydrogen-bonding characteristics that dictate crystallization behavior[6]. Solution: Recrystallization is the gold standard. A biphasic solvent system (e.g., Ethyl Acetate / Hexanes) leverages the compound's solubility in EtOAc and insolubility in hexanes. Dissolve the crude mixture in a minimal amount of hot EtOAc, then slowly add hexanes until turbidity appears, followed by slow cooling to induce selective crystallization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

Objective: Create a stable, fully dissolved stock for downstream biological or synthetic assays.

  • Weighing: Weigh exactly 2.89 mg of N-benzyl-2,4,6-trimethylbenzenesulfonamide into a clean, dry 1.5 mL amber microcentrifuge tube. (Amber protects from potential photolytic degradation).

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Self-Validation Check: Inspect the tube against a strong light source. The solution must be optically clear. If microscopic particulates remain, sonicate in a water bath at 37 °C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes and store at -20 °C. Avoid repeated freeze-thaw cycles, which can induce nucleation and precipitation.

Protocol B: Step-Down Aqueous Dilution for Bioassays

Objective: Achieve a 100 µM working concentration in aqueous buffer without triggering a solvent crash.

  • Preparation: Pre-warm the target aqueous buffer (e.g., PBS) containing 0.1% BSA to 37 °C.

  • Thawing: Thaw a 10 mM DMSO stock aliquot to room temperature. Ensure it is fully dissolved by vortexing briefly.

  • Transfer: Transfer 10 µL of the 10 mM stock into 990 µL of the pre-warmed buffer.

  • Crucial Technique: Pipette the DMSO stock directly into the center of the buffer volume while simultaneously vortexing the tube at medium speed. Do not pipet onto the wall of the tube, as this promotes localized high concentrations and nucleation.

  • Self-Validation Check: Measure the absorbance at 600 nm (OD600) of the final solution against a buffer blank. An OD600 > 0.05 indicates light scattering from micro-precipitates, meaning the compound has crashed out. A successful, fully solvated dilution will yield an OD600 near 0.00.

References

  • Molaid Chemical Database Title: N-benzyl-2,4,6-trimethylbenzenesulfonamide - CAS 85045-43-8 URL:[Link]

  • ResearchGate Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols URL:[Link]

  • European Journal of Chemistry Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations URL:[Link]

Sources

Technical Support Center: Purification of N-Benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals optimize the purification of N-benzyl-2,4,6-trimethylbenzenesulfonamide (often referred to as N-benzylmesitylenesulfonamide).

This guide moves beyond standard recipes. We focus on the chemical causality behind each step and establish self-validating mechanisms to ensure high-purity isolation of your target sulfonamide.

The Chemical Logic of Impurity Removal

Before troubleshooting a failed purification, you must understand the physicochemical profile of your crude mixture. The synthesis typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl) with benzylamine. The resulting crude matrix contains specific components that dictate our extraction strategy.

Table 1: Physicochemical Profile of Crude Mixture Components
ComponentRolepKaOrg. SolubilityAq. SolubilityRemoval Strategy
N-Benzyl-2,4,6-trimethylbenzenesulfonamide Target Product~10.0 (N-H)HighLow (unless pH > 11)Retain in organic phase; Recrystallize or chromatograph
Benzylamine Reactant / Impurity9.3 (NH₃⁺)HighModerateWash with 1.0 M HCl (forms water-soluble salt)
2,4,6-Trimethylbenzenesulfonyl chloride Reactant / ImpurityN/AHighLow (slow hydrolysis)Quench with excess amine; Column chromatography
2,4,6-Trimethylbenzenesulfonic acid Byproduct< 1.0LowHighWash with Sat. NaHCO₃ (neutralizes to salt)

Troubleshooting FAQs

Q1: My yield dropped significantly after the basic aqueous wash. Where did my product go? Causality: N-benzyl-2,4,6-trimethylbenzenesulfonamide possesses an acidic N-H proton due to the strong electron-withdrawing nature of the adjacent sulfonyl group, giving it a pKa of approximately 10. If you washed your organic layer with a strong base like 1.0 M NaOH (pH 14), you deprotonated the sulfonamide. This formed a highly water-soluble sodium salt, inadvertently extracting your target product into the aqueous waste layer. Solution: Always use a weaker base, such as saturated aqueous NaHCO₃ (pH ~8.3). This provides enough basicity to neutralize and extract the highly acidic 2,4,6-trimethylbenzenesulfonic acid byproduct (pKa < 1) without deprotonating your target sulfonamide.

Q2: I have persistent unreacted 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl) in my crude NMR. How do I remove it? Causality: Mts-Cl is highly sterically hindered by the two ortho-methyl groups on the mesityl ring. This steric bulk makes it highly resistant to rapid hydrolysis during standard aqueous workups, allowing it to persist in the organic layer[1]. Solution: Preventative: Use a slight molar excess of benzylamine (1.1 - 1.2 eq) during the reaction to ensure complete consumption of Mts-Cl. Reactive: If Mts-Cl is already present in the crude, purify the mixture via flash column chromatography using 20% EtOAc in petroleum ether, which has been empirically shown to cleanly separate the sulfonamide[2].

Q3: The product "oils out" instead of crystallizing during recrystallization. What is happening? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. This is often caused by the presence of impurities like unreacted Mts-Cl—which has a low melting point of 55-57 °C[1]—acting as a severe melting point depressant. Solution: Try re-dissolving the oil in a minimal amount of a good solvent (e.g., hot EtOAc) and then adding an anti-solvent (e.g., hexanes) dropwise to induce crystallization[3]. Allow the solution to cool to room temperature very slowly before placing it in an ice bath to promote lattice formation over phase separation[3].

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Liquid-Liquid Extraction

Objective: Isolate the target sulfonamide from basic amines and acidic byproducts prior to crystallization.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Causality: EtOAc provides excellent solubility for the sulfonamide while maintaining strict immiscibility with water.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1.0 M HCl (0.5x volume of EtOAc). Shake vigorously and vent.

    • Causality: Protonates unreacted benzylamine to benzylammonium chloride, shifting its partition coefficient entirely to the aqueous phase.

    • Self-Validation: Test the separated aqueous layer with pH paper; it must read pH < 2. If it is higher, the amine has buffered the wash, and you must perform a second HCl wash.

  • Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (0.5x volume of EtOAc). Shake and vent frequently.

    • Causality: Neutralizes the sulfonic acid without deprotonating the target sulfonamide.

    • Self-Validation: Venting is critical; the complete cessation of CO₂ gas evolution (bubbling) visually confirms that all sulfonic acid has been neutralized.

  • Drying: Wash with saturated NaCl (brine), separate, and add anhydrous MgSO₄ to the organic layer.

    • Self-Validation: The MgSO₄ should flow freely like sand when swirled, indicating all residual water has been absorbed. Filter and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Objective: Isolate the target sulfonamide from sterically hindered sulfonyl chlorides.

  • Column Preparation: Pack a silica gel column using 20% EtOAc in Petroleum Ether (40–60 °C).

    • Causality: Sulfonamides are moderately polar. This specific solvent system has been empirically validated to elute N-benzyl-2,4,6-trimethylbenzenesulfonamide cleanly, yielding a white solid with a melting point of 94–97 °C[2].

  • Loading: Dry-load the crude mixture onto a small amount of silica gel.

    • Causality: Prevents the band broadening that typically occurs with wet-loading concentrated solutions of poorly soluble mixtures.

  • Elution and TLC Validation: Elute with 20% EtOAc/Pet Ether.

    • Self-Validation: Spot fractions on a TLC plate. Mts-Cl (UV active, non-polar) will elute first (higher Rf), followed by the target sulfonamide (UV active, mid-Rf).

Process Workflows

PurificationWorkflow Crude Crude Reaction Mixture (Target, Amine, Mts-Cl, Mts-OH) OrgSolv Dissolve in EtOAc Add 1.0 M HCl Crude->OrgSolv Aq1 Aqueous Phase (Protonated Benzylamine) OrgSolv->Aq1 Phase Separation Org1 Organic Phase (Target, Mts-Cl, Mts-OH) OrgSolv->Org1 Phase Separation BaseWash Wash with Sat. NaHCO3 Org1->BaseWash Aq2 Aqueous Phase (Mesitylenesulfonate Salt) BaseWash->Aq2 Phase Separation Org2 Organic Phase (Target, trace Mts-Cl) BaseWash->Org2 Phase Separation Chromatography Flash Chromatography (20% EtOAc / Pet. Ether) Org2->Chromatography If Mts-Cl persists Pure Pure N-Benzyl-2,4,6- trimethylbenzenesulfonamide Chromatography->Pure

Figure 1: Liquid-liquid extraction and chromatography workflow for sulfonamide purification.

pKaLogic Sulfonamide N-Benzyl-Mts-Sulfonamide (Target, pKa ~10) StrongBase 1.0 M NaOH (pH 14) Sulfonamide->StrongBase Exposed to WeakBase Sat. NaHCO3 (pH 8.3) Sulfonamide->WeakBase Exposed to Deprotonated Water-Soluble Sodium Salt (PRODUCT LOST) StrongBase->Deprotonated pH > pKa Neutral Neutral Organic Soluble (PRODUCT RETAINED) WeakBase->Neutral pH < pKa

Figure 2: Effect of aqueous base selection on the ionization state of the target sulfonamide.

References

  • Reed-Berendt, B. G., et al. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry, ACS Publications, 2019. URL:[Link]

  • "2,4,6-Trimethylbenzenesulfonyl Chloride - Physico-chemical Properties." ChemBK. URL:[Link]

Sources

Technical Support Center: Overcoming Low Reactivity in Mesitylenesulfonyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for mesitylenesulfonyl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for challenging sulfonamide formations. Here, we move beyond standard protocols to explore the underlying causes of low reactivity and offer field-proven solutions.

Introduction: The Challenge of Steric Hindrance with Mesitylenesulfonyl Chloride

Mesitylenesulfonyl chloride (MsCl) is a valuable reagent for introducing the sterically bulky 2,4,6-trimethylbenzenesulfonyl group, which can be advantageous in medicinal chemistry for modulating the physicochemical properties of a lead compound.[1][2][3] However, the very steric bulk that makes the mesitylenesulfonyl group desirable also presents a significant synthetic challenge. The three methyl groups on the aromatic ring create substantial steric hindrance around the sulfonyl group, which can dramatically decrease the rate of reaction with nucleophiles, particularly sterically hindered primary and secondary amines.[4][5]

This guide provides a structured approach to diagnosing and overcoming low reactivity in these coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when a mesitylenesulfonyl coupling reaction is underperforming.

Q1: My reaction with mesitylenesulfonyl chloride is very slow or not proceeding at all. What is the most likely cause?

A: The primary culprit is almost always steric hindrance. The bulky mesityl group of the sulfonyl chloride and potentially bulky substituents on your amine nucleophile create a high energy barrier for the reaction to proceed.[4][5][6] This steric clash impedes the necessary nucleophilic attack on the sulfur atom of the sulfonyl chloride.

Q2: I am using a standard base like triethylamine (TEA), but the reaction is still not working. Why might this be?

A: While TEA is a good scavenger for the HCl byproduct, it is a sterically hindered, non-nucleophilic base.[7][8] It does little to actively promote the reaction. In cases of severe steric hindrance, a more strategic choice of base or the addition of a catalyst is necessary.

Q3: Can I just increase the temperature to force the reaction to completion?

A: Increasing the temperature can provide the kinetic energy needed to overcome the activation barrier.[6] However, this approach should be used with caution as it can also lead to decomposition of the sulfonyl chloride or other sensitive functional groups in your substrate.[8][9] It is often more effective to first explore catalytic methods.

Q4: Is my mesitylenesulfonyl chloride reagent still good? How can I tell?

A: Mesitylenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the coupling reaction.[8][9] If your reagent is old or has been improperly stored, its quality may be compromised. A simple way to check is to run a control reaction with a simple, unhindered primary amine like benzylamine. If this reaction also fails, it is likely your sulfonyl chloride has degraded. Always store mesitylenesulfonyl chloride in a desiccator under an inert atmosphere.[8]

Part 2: Troubleshooting Guide - A Deeper Dive

When initial attempts to optimize the reaction fail, a more systematic approach is needed. This section provides a question-and-answer formatted guide to systematically troubleshoot and resolve low reactivity.

Issue 1: Low to No Conversion with a Sterically Hindered Amine

Have you considered using a nucleophilic catalyst?

For sterically hindered or weakly nucleophilic amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[7][10][11][12]

  • The "Why": DMAP is a highly efficient nucleophilic catalyst.[10][12][13] It reacts with the mesitylenesulfonyl chloride to form a highly reactive N-mesitylenesulfonylpyridinium intermediate.[11][12] This intermediate is much more susceptible to nucleophilic attack by the hindered amine than the sulfonyl chloride itself, effectively lowering the activation energy of the reaction.[11] Density functional theory (DFT) calculations have shown that the energy barrier for the formation of the DMAP intermediate is significantly lower than that of intermediates formed with other bases like collidine.[11]

  • Experimental Protocol:

    • To a solution of your hindered amine (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM), add a stoichiometric base such as triethylamine (1.5-2.0 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

    • Cool the mixture to 0 °C.

    • Slowly add a solution of mesitylenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

    dot

    DMAP_Catalysis cluster_byproduct Byproduct Neutralization MsCl Mesitylenesulfonyl Chloride (MsCl) Intermediate Reactive N-Mesitylenesulfonyl- pyridinium Intermediate MsCl->Intermediate + DMAP DMAP DMAP (Catalyst) Product Sulfonamide Product Intermediate->Product + R-NH2 Amine Sterically Hindered Amine (R-NH2) Product->DMAP - DMAP (regenerated) HCl HCl Salt [Base-H]+Cl- HCl->Salt + Base Base Base (e.g., TEA)

    Caption: DMAP-catalyzed sulfonylation workflow.

Issue 2: The Reaction Stalls, Even with DMAP

Have you optimized your solvent and temperature?

If catalytic DMAP is not sufficient, further optimization of the reaction conditions is necessary.

  • Solvent Choice: Aprotic solvents are generally preferred.

    • Dichloromethane (DCM): A good first choice due to its inertness and ability to dissolve most reactants.[7] Note: Recent EPA regulations are phasing out many uses of DCM, so consider alternatives for future work.[14][15]

    • Acetonitrile (ACN): A more polar aprotic solvent that can sometimes enhance reaction rates.[7]

    • Toluene or Xylene: Useful for reactions that require higher temperatures (reflux).[7]

  • Temperature Adjustment:

    • If the reaction is sluggish at room temperature, gently heating the reaction mixture to 40-50 °C or even to reflux can provide the necessary energy to overcome the steric barrier.[6] Always monitor for potential decomposition of starting materials at higher temperatures.

Issue 3: Persistent Low Reactivity with Highly Unreactive Substrates

Have you considered alternative sulfonylating agents or activation methods?

For extremely challenging substrates, mesitylenesulfonyl chloride may simply be too unreactive.

  • Alternative Sulfonylating Agents:

    • P-Toluenesulfonyl Chloride (TsCl) or Methanesulfonyl Chloride (MsCl): These are less sterically hindered alternatives to mesitylenesulfonyl chloride and may be more suitable if the steric bulk of the mesityl group is not a critical feature for your target molecule.[16]

    • Sulfonyl Fluorides: In some cases, sulfonyl fluorides can offer different reactivity profiles compared to sulfonyl chlorides.[17][18] However, for sterically hindered amines, sulfonyl chlorides have been shown to be more reactive than their corresponding fluorides.[17][18]

  • Alternative Catalysts:

    • Indium-catalyzed Sulfonylation: Indium has been reported to catalyze the sulfonylation of less nucleophilic and sterically hindered anilines, providing a mild and efficient alternative.[7][19]

Part 3: Advanced Strategies and Alternative Approaches

For cases where conventional methods fail, more advanced or alternative synthetic strategies may be required.

Alternative Coupling Chemistries

While direct sulfonylation is the most common approach, other methods for forming the S-N bond exist.

  • Palladium-Catalyzed Cross-Coupling: For certain substrates, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for the formation of sulfonamides.[20] This typically involves the coupling of an aryl sulfonate with an amine.

  • Electrochemical Synthesis: An emerging environmentally friendly method involves the electrochemical oxidative coupling of thiols and amines to form sulfonamides.[21] This method avoids the use of sacrificial reagents.

Quantitative Data Summary

StrategyKey ParametersTypical Improvement in YieldReference
DMAP Catalysis 0.1 eq. DMAP, TEA, DCM, 0 °C to RTCan increase yield from <10% to >80%[10][11][12]
Increased Temperature Refluxing TolueneSubstrate-dependent, can overcome moderate steric hindrance[6]
Indium Catalysis Catalytic IndiumEffective for hindered anilines[19]

Troubleshooting Workflow

Below is a visual guide to help you navigate the troubleshooting process for your mesitylenesulfonyl coupling reaction.

dot

Troubleshooting_Workflow start Low or No Reaction Conversion check_reagents Are reagents (MsCl, amine, solvent) pure and anhydrous? start->check_reagents add_dmap Add catalytic DMAP (0.1 eq.) check_reagents->add_dmap Yes reagent_issue Purchase fresh reagents, dry solvent, and repeat check_reagents->reagent_issue No dmap_works Reaction proceeds to completion add_dmap->dmap_works dmap_fails Still low conversion add_dmap->dmap_fails If fails increase_temp Increase reaction temperature (40°C to reflux) dmap_fails->increase_temp Yes temp_works Reaction proceeds to completion increase_temp->temp_works temp_fails Still low conversion or decomposition increase_temp->temp_fails If fails alt_reagents Consider alternative sulfonylating agent (e.g., TsCl) or alternative catalytic system (e.g., Indium) temp_fails->alt_reagents Yes end Successful Sulfonamide Synthesis alt_reagents->end reagent_issue->start

Caption: Troubleshooting decision tree for mesitylenesulfonyl coupling.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. (2025). [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. (2017). [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. (2014). [Link]

  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate. (2022). [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PMC. (n.d.). [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. (2023). [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. (n.d.). [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Publications. (2014). [Link]

  • A New, Practical One-Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides. PMC. (n.d.). [Link]

  • A new, efficient and green N-sulfonylation of amines under microwave irradiation. Royal Society of Chemistry. (n.d.). [Link]

  • (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses Procedure. (n.d.). [Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms?. Stack Exchange. (2016). [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Nature. (2019). [Link]

  • A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC. (n.d.). [Link]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. ACS Publications. (2019). [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PMC. (n.d.). [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. (2020). [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. (2023). [Link]

  • 2-Mesitylenesulfonyl chloride. PubChem. (n.d.). [Link]

  • STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC. (2013). [Link]

  • Coupling reaction sometimes works, sometimes doesn't. Reddit. (2023). [Link]

  • BestSolv® Bravo: The Ideal Methylene Chloride Substitute Solvent. Best Technology. (n.d.). [Link]

Sources

Validation & Comparative

1H NMR Interpretation of N-Benzyl-2,4,6-trimethylbenzenesulfonamide: A Comparative Guide to Solvent and Field Strength Effects

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and organic synthesis increasingly rely on sterically hindered sulfonamides for directed functionalization and medicinal chemistry, accurate structural verification becomes paramount. N-benzyl-2,4,6-trimethylbenzenesulfonamide is a classic example of a molecule that presents unique nuclear magnetic resonance (NMR) challenges. The presence of a labile sulfonamide NH proton, a sterically demanding mesityl group, and overlapping aromatic signals requires a strategic approach to NMR acquisition.

This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to help researchers optimize their spectral resolution and accurately interpret the ¹H NMR profile of this compound.

The Causality of Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the observed chemical shifts and coupling behaviors of N-benzyl-2,4,6-trimethylbenzenesulfonamide, primarily due to solute-solvent hydrogen bonding dynamics.

The Labile Sulfonamide NH Proton

In non-polar, non-hydrogen-bonding solvents like CDCl₃, the sulfonamide NH proton undergoes rapid intermolecular chemical exchange. Furthermore, the adjacent ¹⁴N nucleus (which possesses a nuclear spin of I = 1) induces quadrupolar relaxation. Together, these phenomena cause the NH signal to appear as a broad, poorly resolved hump (often around 4.70 ppm), obscuring the ³J spin-spin coupling to the adjacent benzyl CH₂ group.

Conversely, utilizing a strongly hydrogen-bond-accepting solvent like DMSO-d₆ completely alters this dynamic. The sulfoxide oxygen forms a rigid solvation complex with the NH proton. This interaction dramatically slows the proton exchange rate and strongly deshields the nucleus, shifting the resonance downfield by over 3 ppm (to ~8.10 ppm). More importantly, this "locking" effect resolves the ³J_{NH-CH2} coupling, yielding a sharp triplet for the NH proton and a distinct doublet for the benzyl CH₂ protons ()[1].

Mesityl Group Anisotropy

The sterically bulky 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group acts as a powerful electron-withdrawing moiety. The two ortho-methyl groups are spatially locked near the highly electronegative sulfonyl oxygen atoms, placing them in a deshielding region of the magnetic anisotropy cone. Consequently, they consistently resonate downfield (~2.50–2.60 ppm) relative to the para-methyl group (~2.25–2.30 ppm), a hallmark signature of mesityl-protected amines ()[2][3].

Quantitative Comparison of Chemical Shifts

The following table summarizes the comparative ¹H NMR data for N-benzyl-2,4,6-trimethylbenzenesulfonamide across both solvent systems.

Proton AssignmentIntegrationMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Structural Causality
Mesityl p-CH₃ 3HSinglet (s)2.302.25Unaffected by SO₂ anisotropy.
Mesityl o-CH₃ 6HSinglet (s)2.602.55Deshielded by proximity to SO₂ oxygens.
Benzyl CH₂ 2HDoublet (d)4.103.95³J = 6.0 Hz resolved clearly in DMSO.
Sulfonamide NH 1HTriplet (t)4.70 (broad)8.10H-bonding in DMSO shifts signal downfield.
Mesityl m-CH 2HSinglet (s)6.957.05Aromatic core protons.
Phenyl Ar-H 5HMultiplet (m)7.15 – 7.307.20 – 7.35Complex second-order spin system.

*Note: In CDCl₃, the CH₂ may appear as a broad singlet or poorly resolved doublet due to NH exchange.

The Impact of Magnetic Field Strength: 400 MHz vs. 600 MHz

When analyzing the aromatic region of N-benzyl-2,4,6-trimethylbenzenesulfonamide, researchers must choose an appropriate spectrometer frequency to avoid signal overlap.

  • 400 MHz Spectrometers: At lower field strengths, the chemical shift dispersion (Δν in Hz) between the ortho, meta, and para protons of the benzyl phenyl ring is small relative to their coupling constants (J). This results in strong second-order effects (where Δν/J < 10), causing the 5H phenyl signal to collapse into a single, complex multiplet between 7.15 and 7.30 ppm.

  • 600 MHz Spectrometers: Increasing the external magnetic field (B₀) proportionally increases the Larmor frequency and the chemical shift dispersion in Hz, while J-couplings remain constant. At 600 MHz, the system shifts closer to first-order behavior. The phenyl multiplet begins to resolve into distinct signals for the ortho (often a doublet of doublets) and meta/para protons, allowing for rigorous assessment of aromatic impurities.

Experimental Workflows and Logical Relationships

To visualize the logic behind solvent selection and the underlying spin-spin coupling networks, refer to the diagrams below.

NMR_Workflow A Synthesize/Isolate N-Benzyl-MTS B Select Solvent (CDCl3 vs DMSO-d6) A->B C Prepare Sample (15-20 mg in 0.6 mL) B->C B1 CDCl3: Non-polar, Broad NH B->B1 B2 DMSO-d6: H-Bonding, Sharp NH B->B2 D Acquire 1H NMR (400 MHz vs 600 MHz) C->D E Process Data (FT, Phase, Baseline) D->E F Analyze NH & Aromatic Regions E->F B1->C B2->C

Workflow for NMR solvent selection and spectral acquisition.

Coupling_Pathway NH NH Proton CH2 CH2 Protons NH->CH2 ³J ≈ 6 Hz (in DMSO-d6) Ph Phenyl Protons CH2->Ph ⁴J ≈ 0 Hz (Unresolved)

Spin-spin coupling network of the benzylamine moiety in DMSO-d6.

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee reproducibility and technical accuracy, the following protocol incorporates an internal self-validation loop based on structural integration constants.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of highly purified N-benzyl-2,4,6-trimethylbenzenesulfonamide into a clean glass vial.

  • Dissolve the compound entirely in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Causality: DMSO-d₆ is selected over CDCl₃ to deliberately lock the NH proton and resolve the ³J coupling.

  • Transfer the homogenous solution into a high-quality 5 mm NMR tube (e.g., Norell 502) to ensure optimal magnetic field homogeneity.

Step 2: Instrument Tuning and Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Regulate the probe temperature to exactly 298 K.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Automatically tune and match the probe (ATM) and perform gradient shimming (TopShim) until the Z-axis field is completely homogenous.

  • Acquire the 1D ¹H spectrum using a standard 90° pulse sequence (e.g., zg30).

  • Critical Parameter: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: The mesityl methyl protons have relatively long T₁ relaxation times. A sufficient D1 ensures full longitudinal magnetization recovery, preventing integration truncation. Acquire 16 scans (NS = 16).

Step 3: Processing and Self-Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the residual DMSO pentet to 2.50 ppm or the TMS singlet to 0.00 ppm.

  • Self-Validation Check: Integrate the mesityl ortho-CH₃ peak (~2.55 ppm) and the para-CH₃ peak (~2.25 ppm). The system is validated only if the integration ratio is exactly 2.00 : 1.00 . Any deviation >5% indicates incomplete T₁ relaxation, poor baseline correction, or co-eluting impurities.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. URL:[Link]

Sources

FTIR spectral analysis of N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FTIR Spectral Analysis of N-benzyl-2,4,6-trimethylbenzenesulfonamide: A Comparative Guide

As a Senior Application Scientist, evaluating the structural integrity of complex sulfonamides requires moving beyond basic spectral acquisition into the realm of mechanistic interpretation. N-benzyl-2,4,6-trimethylbenzenesulfonamide is a highly specialized, sterically hindered sulfonamide derivative frequently utilized as a structural motif in drug discovery and a robust protecting group in organic synthesis[1].

This guide provides an in-depth, comparative analysis of this compound's Fourier Transform Infrared (FTIR) spectral signatures against standard alternatives, while detailing self-validating experimental protocols to ensure absolute data fidelity.

Structural Context & Mechanistic Causality

The analytical behavior of N-benzyl-2,4,6-trimethylbenzenesulfonamide is fundamentally dictated by the 2,4,6-trimethylphenyl (mesityl) group[2]. In standard, unhindered sulfonamides (such as N-benzyl-p-toluenesulfonamide), the -SO₂NH- functional group engages in strong intermolecular hydrogen bonding, which typically lowers both the N-H and S=O stretching frequencies[3].

However, the bulky ortho-methyl groups of the mesityl moiety in our target compound impose severe steric shielding around the sulfonyl core[4]. This steric bulk restricts the conformational freedom of the molecule, disrupting optimal intermolecular hydrogen bonding networks. Consequently, the N-H bond stiffens, leading to a measurable blue shift (higher wavenumber) in the FTIR spectrum. Understanding this causality is critical for researchers comparing this product against less hindered alternatives to verify structural identity and purity.

Comparative Spectral Data: Mesityl vs. Tosyl Derivatives

To objectively evaluate the product's performance and structural signature, Table 1 compares the experimental FTIR spectral markers of N-benzyl-2,4,6-trimethylbenzenesulfonamide against a standard alternative, N-benzyl-p-toluenesulfonamide.

Table 1: Quantitative FTIR Peak Comparison and Mechanistic Assignments

Functional GroupN-benzyl-2,4,6-trimethylbenzenesulfonamideAlternative: N-benzyl-p-toluenesulfonamideMechanistic Causality for Spectral Shift
N-H Stretch ~3310 cm⁻¹~3280 cm⁻¹Steric hindrance reduces intermolecular H-bonding, increasing the force constant of the N-H bond.
Asymmetric SO₂ Stretch ~1335 cm⁻¹~1320 cm⁻¹Inductive effects from the three methyl groups and altered conformation shift the asymmetric stretch higher.
Symmetric SO₂ Stretch ~1155 cm⁻¹~1160 cm⁻¹Reduced coupling with the N-H bending mode slightly lowers the symmetric stretching frequency.
Aromatic C=C Stretch ~1605 cm⁻¹~1595 cm⁻¹The electron-donating mesityl ring increases the electron density, stiffening the aromatic ring bonds.
Aromatic C-H Bend ~850 cm⁻¹~815 cm⁻¹Out-of-plane bending for the isolated protons on the mesityl ring occurs at a higher frequency than adjacent protons.

Analytical Modality Comparison

Selecting the correct sampling technique is paramount for accurate spectral acquisition. Table 2 compares the two primary methodologies for analyzing solid sulfonamides.

Table 2: ATR-FTIR vs. Transmission (KBr) Modality Comparison

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct application)Extensive (Milling and pressing)
Spectral Resolution Moderate (Dependent on crystal contact)High (Produces sharp, distinct peaks)
Moisture Interference Low (Surface analysis)High (KBr is a hygroscopic matrix)
Best Use Case Rapid screening, polymorphism checksHigh-fidelity publication data, trace analysis

Self-Validating Experimental Protocols

To guarantee scientific integrity, every analytical workflow must be a self-validating system. Below are the step-by-step methodologies for both modalities.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)
  • System Initialization & Background: Clean the diamond crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Self-Validation Check: The background must show a >95% transmittance baseline. If residual organic peaks are present, reclean the crystal to prevent spectral contamination.

  • Sample Application: Apply ~2-5 mg of N-benzyl-2,4,6-trimethylbenzenesulfonamide directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Insufficient pressure leads to a poor signal-to-noise ratio due to a shallow evanescent wave penetration depth. Excessive pressure may induce localized polymorph transitions.

  • Acquisition & Processing: Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, ensuring the data is comparable to standard transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet Method)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Residual moisture will produce a broad O-H stretch (~3400 cm⁻¹) that completely obscures the critical N-H stretching region of the sulfonamide.

  • Milling: Grind 1 mg of the sulfonamide with 100 mg of anhydrous KBr in an agate mortar for exactly 2 minutes.

    • Self-Validation Check: The mixture must be a fine, homogeneous powder. Poor grinding leads to the Christiansen effect—asymmetric peak broadening caused by severe light scattering.

  • Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under vacuum for 5 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates trapped air or moisture and must be discarded.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ against a pure KBr blank pellet.

Analytical Workflow Visualization

The following diagram maps the logical decision tree and mandatory validation checkpoints required for rigorous FTIR analysis.

FTIR_Workflow Start Sample: N-benzyl-2,4,6- trimethylbenzenesulfonamide Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Rapid, Non-destructive Decision->ATR KBr Transmission (KBr Pellet) High Resolution, Bulk Analysis Decision->KBr Val_ATR Background: Air Validation: Clean Crystal ATR->Val_ATR Val_KBr Background: Pure KBr Validation: Pellet Clarity KBr->Val_KBr Data Spectral Acquisition (4000 - 400 cm⁻¹) Val_ATR->Data Val_KBr->Data Analysis Peak Assignment (SO₂ & NH Stretches) Data->Analysis

Figure 1. Logical workflow and validation checkpoints for the FTIR spectral analysis of sulfonamides.

References

  • National Center for Biotechnology Information. "2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem". nih.gov.
  • Davis, F. A., et al. "Organic Syntheses Procedure: (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide". orgsyn.org.
  • Aziz-ur-Rehman, et al. "Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides".
  • The Royal Society of Chemistry. "Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents". rsc.org.

Sources

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For the Modern Analytical Scientist: A Deep Dive into Sulfonamide Characterization

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. N-benzyl-2,4,6-trimethylbenzenesulfonamide, a molecule combining the sterically demanding mesityl group with the flexible N-benzyl moiety, presents a unique analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometry fragmentation patterns of this compound. We will explore the causal factors driving its fragmentation, compare its mass spectrometric behavior with alternative analytical techniques, and provide detailed experimental protocols to ensure reproducible and reliable characterization.

The Structural Rationale: Why Mass Spectrometry is a Primary Tool

N-benzyl-2,4,6-trimethylbenzenesulfonamide possesses a combination of structural features that make mass spectrometry, particularly under electron ionization (EI), a powerful tool for its identification. The presence of aromatic rings, a sulfonamide linkage, and benzylic C-N and C-S bonds provides multiple, predictable cleavage points. The bulky 2,4,6-trimethylphenyl (mesityl) group introduces steric hindrance that can influence fragmentation pathways, while the N-benzyl group offers a site for characteristic cleavages and rearrangements. Understanding these fragmentation behaviors is crucial for confirming the identity of the synthesized molecule and for distinguishing it from potential isomers or impurities.

Deciphering the Fragmentation Cascade: A Predicted Pathway

The initial ionization event under EI conditions will generate a molecular ion (M⁺˙). The subsequent fragmentation is expected to be dominated by several key pathways driven by the formation of stable carbocations and radical species.

Key Predicted Fragmentation Pathways:
  • Benzylic C-N Bond Cleavage: The weakest bond in the N-benzyl portion of the molecule is the C-N bond. Cleavage of this bond is expected to be a major fragmentation pathway, leading to the formation of the highly stable benzyl cation or, more likely, the tropylium ion (m/z 91) through rearrangement. This is a very common fragmentation for benzyl-containing compounds.[1][2]

  • Formation of the Mesityl Sulfonyl Cation: Cleavage of the S-N bond can lead to the formation of the 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) cation (m/z 183). This fragment is characteristic of the mesityl sulfonamide moiety.

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of sulfonamides is the extrusion of a neutral SO₂ molecule (64 Da).[3][4] This rearrangement process often leads to a significant peak in the mass spectrum and is a strong indicator of the sulfonamide functional group.

  • Formation of the Mesityl Cation: Subsequent fragmentation of the mesitylsulfonyl cation (m/z 183) through the loss of SO₂ would yield the mesityl cation (m/z 119).

The following diagram illustrates the predicted primary fragmentation pathways of N-benzyl-2,4,6-trimethylbenzenesulfonamide under electron ionization.

fragmentation_pathway M N-benzyl-2,4,6-trimethylbenzenesulfonamide (M⁺˙, m/z 317) frag1 Tropylium ion (m/z 91) M->frag1 - C₉H₁₂NSO₂• frag2 [M - C₇H₇]⁺ (m/z 226) M->frag2 - C₇H₇• frag3 Mesitylsulfonyl cation (m/z 183) M->frag3 - C₇H₈N• frag4 [M - C₉H₁₁SO₂]⁺ (m/z 134) M->frag4 - C₉H₁₁SO₂• frag5 [M - SO₂]⁺˙ (m/z 253) M->frag5 - SO₂ frag6 Mesityl cation (m/z 119) frag3->frag6 - SO₂

Caption: Predicted EI-MS fragmentation of N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Predicted Mass Spectrum Data Summary:
m/zProposed Fragment IonStructural Moiety
317Molecular ion [M]⁺˙Intact Molecule
253[M - SO₂]⁺˙Loss of Sulfur Dioxide
226[M - C₇H₇]⁺Loss of Benzyl Radical
183[C₉H₁₁SO₂]⁺Mesitylsulfonyl Cation
134[M - C₉H₁₁SO₂]⁺Benzylaminomethylene Cation
119[C₉H₁₁]⁺Mesityl Cation
91[C₇H₇]⁺Tropylium Ion

A Broader Analytical Perspective: Comparison with Other Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive characterization of N-benzyl-2,4,6-trimethylbenzenesulfonamide relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary structural insights.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides fingerprint for identification.Isomers may have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of ¹H and ¹³C nuclei, confirming connectivity.Provides unambiguous structural information.[5]Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., S=O, N-H, aromatic C-H).Fast and non-destructive.Provides less detailed structural information than NMR.[6][7]
Expected Spectroscopic Signatures:
  • ¹H NMR: Distinct signals for the benzyl and mesityl protons would be expected. The benzylic CH₂ protons would likely appear as a singlet or a doublet if coupled to the N-H proton. The aromatic protons of the benzyl group would show a complex multiplet, while the aromatic protons of the mesityl group would appear as a singlet due to symmetry. The three methyl groups on the mesityl ring would also give rise to one or two singlets.

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of both rings, the benzylic carbon, and the methyl carbons of the mesityl group. An entry for an acetylated derivative of the target compound suggests the chemical shifts for the core structure would be readily identifiable.[8]

  • IR Spectroscopy: Strong absorption bands characteristic of the sulfonamide group would be prominent. These include asymmetric and symmetric stretching vibrations of the S=O group (typically around 1340-1315 cm⁻¹ and 1190-1145 cm⁻¹, respectively) and the S-N stretching vibration (around 925-905 cm⁻¹).[6] Aromatic C-H stretching and bending vibrations would also be observed.

Experimental Protocols for Robust Analysis

Reproducibility is the cornerstone of scientific integrity. The following protocols provide a starting point for the analysis of N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

This protocol is adapted from established methods for the analysis of sulfonamides.[9][10]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetone or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness with a polydimethylsiloxane stationary phase containing 5% phenyl groups) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Electron Ionization):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve Sample (1 mg/mL) gc1 Injection prep1->gc1 gc2 Separation on Column gc1->gc2 ms1 Ionization (EI) gc2->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3 data1 Mass Spectrum ms3->data1

Caption: GC-MS workflow for sulfonamide analysis.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of N-benzyl-2,4,6-trimethylbenzenesulfonamide is most effectively achieved through an integrated analytical approach. Mass spectrometry, with its ability to provide molecular weight and detailed fragmentation information, serves as a primary tool for identification. The predicted fragmentation pattern, dominated by the formation of the tropylium ion and the mesitylsulfonyl cation, as well as the characteristic loss of SO₂, provides a unique fingerprint for this molecule. When combined with the detailed connectivity information from NMR spectroscopy and the functional group confirmation from IR spectroscopy, a complete and unambiguous structural assignment can be made with high confidence. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and other structurally related sulfonamides.

References

  • N-Benzyl-2,4,6-trimethylbenzenesulfonamide, ac derivative - Optional[13C NMR] - Chemical Shifts - SpectraBase. Wiley. Available at: [Link].

  • Benzylamine. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Electronic Supplementary Information for - Rsc.org. Royal Society of Chemistry. Available at: [Link].

  • Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). ResearchGate. Available at: [Link].

  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link].

  • 2,4,6-Trimethylbenzenesulfonamide. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • GC-MS procedure and background.docx. Available at: [Link].

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. National Center for Biotechnology Information. Available at: [Link].

  • Benzenesulfonamide, N,N,4-trimethyl-. NIST WebBook. National Institute of Standards and Technology. Available at: [Link].

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link].

  • N-Benzyl-N-methyl-p-toluenesulfonamide. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • 4-Methyl-N-[(E)-(2,4,6-trimethylbenzylidene)amino]benzenesulfonamide - Optional[1H NMR] - Spectrum - SpectraBase. Wiley. Available at: [Link].

  • What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? Quora. Available at: [Link].

  • Mass spectrometric studies of some novel sulfonamides. PubMed. National Center for Biotechnology Information. Available at: [Link].

  • 4-Methyl-N-[(E)-(2,4,6-trimethylbenzylidene)amino]benzenesulfonamide - Optional[MS (GC)] - Spectrum - SpectraBase. Wiley. Available at: [Link].

  • Gas chromatographic-mass spectrometric determination of six sulfonamide residues in egg and animal tissues. PubMed. National Center for Biotechnology Information. Available at: [Link].

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link].

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. PMC. National Center for Biotechnology Information. Available at: [Link].

  • (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link].

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available at: [Link].

  • MS and NMR - the Perfect Couple? The Analytical Scientist. Available at: [Link].

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available at: [Link].

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. Available at: [Link].

  • N-Benzyl-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-2,4,6-trimethylbenzenesulfonamide. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science Publisher. Available at: [Link].

  • Benzenamine, 2,4,6-trimethyl-. NIST WebBook. National Institute of Standards and Technology. Available at: [Link].

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. National Center for Biotechnology Information. Available at: [Link].

  • NIST Tandem Mass Spectral Library. NIST. National Institute of Standards and Technology. Available at: [Link].

  • 2,4,6-Trimethylbenzamide. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. ResearchGate. Available at: [Link].

  • N-(4-fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide (C16H18FNO2S). PubChemLite. Available at: [Link].

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. MDPI. Available at: [Link].

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link].

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. National Center for Biotechnology Information. Available at: [Link].

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Validating the Purity of N-benzyl-2,4,6-trimethylbenzenesulfonamide using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and synthetic chemistry, the verification of a compound's purity is a non-negotiable cornerstone of quality control. For N-benzyl-2,4,6-trimethylbenzenesulfonamide, a molecule with significant applications in organic synthesis, Thin-Layer Chromatography (TLC) presents a rapid, cost-effective, and highly efficient method for purity assessment. This guide provides an in-depth, experience-driven protocol for the validation of this compound's purity, moving beyond a simple recitation of steps to explain the underlying scientific principles that inform each decision.

The core of this method relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. For a successful and reproducible TLC analysis, a carefully selected combination of these two phases is paramount. This guide will walk you through the process of selecting the optimal conditions and interpreting the results to confidently assess the purity of N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Understanding the Fundamentals: The 'Why' Behind the Technique

Thin-Layer Chromatography operates on the principle of separating components of a mixture based on their differential affinities for the stationary phase (a solid adsorbent coated on a plate) and the mobile phase (a solvent that moves up the plate by capillary action).[1][2] Compounds that have a stronger affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel further. This separation results in distinct spots for each component, and the distance traveled by each spot relative to the solvent front is known as the Retention Factor (Rf value).[3][4][5]

The choice of the stationary phase is critical. For moderately polar organic molecules like N-benzyl-2,4,6-trimethylbenzenesulfonamide, silica gel is the stationary phase of choice due to its polar surface, which allows for effective separation of compounds with varying polarities.[6][7]

A Validated Protocol for Purity Assessment

This protocol is designed to be a self-validating system, incorporating controls to ensure the reliability of the results.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Prepare Mobile Phase (e.g., 20% Ethyl Acetate in Hexane) B 2. Prepare Samples (Target Compound, Starting Materials, Co-spot) A->B C 3. Prepare TLC Chamber (Add mobile phase & filter paper) B->C D 4. Spot TLC Plate (Use capillary tubes for small, concentrated spots) E 5. Develop Plate (Place in saturated chamber, allow solvent to ascend) D->E F 6. Mark Solvent Front (Immediately after removal from chamber) E->F G 7. Visualize Spots (Under UV light at 254 nm) H 8. Circle Spots & Calculate Rf Values (Rf = distance of spot / distance of solvent front) G->H I 9. Compare & Conclude (Assess purity based on number and Rf of spots) H->I

Caption: Workflow for TLC Purity Analysis.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 (fluorescent indicator)

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. The optimal ratio should be determined experimentally, starting with a 20:80 (v/v) mixture of ethyl acetate to hexane.

  • Sample Preparation:

    • Test Sample: Dissolve a small amount (approx. 1 mg) of the N-benzyl-2,4,6-trimethylbenzenesulfonamide to be tested in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).

    • Standard: Prepare a solution of a known pure sample of N-benzyl-2,4,6-trimethylbenzenesulfonamide at a similar concentration.

    • Starting Material Controls: Prepare separate solutions of the starting materials, for instance, 2,4,6-trimethylbenzenesulfonamide and benzyl bromide, if available.[8][9]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization: UV lamp (254 nm).

Step-by-Step Methodology
  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more uniform development of the TLC plate.[10][11]

  • Spotting the Plate:

    • With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, carefully spot the test sample, the standard, and the starting material controls onto the origin line, keeping the spots small and distinct.

    • It is highly recommended to also "co-spot" by applying the test sample and the standard on the same spot. This will help to confirm the identity of the main spot in the test sample.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.

    • Allow the mobile phase to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The fluorescent indicator in the silica gel will glow, and compounds that absorb UV light will appear as dark spots.[12][13]

    • Circle the visible spots with a pencil.

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [3][4][5][14]

Comparative Analysis and Interpretation of Results

The key to validating purity is a comparative analysis of the spots observed. A pure sample of N-benzyl-2,4,6-trimethylbenzenesulfonamide should ideally show a single spot.

Sample LaneExpected ObservationInterpretation
Test Sample A single, well-defined spot.Indicates a high degree of purity.
A major spot with one or more faint minor spots.Suggests the presence of impurities.
Standard A single, well-defined spot.Confirms the Rf of the pure compound.
Co-spot A single, well-defined spot that is not elongated.Confirms that the major component of the test sample is identical to the standard.
Starting Materials Spots with different Rf values than the product.Helps in identifying if unreacted starting materials are present as impurities.

Hypothetical Rf Values in 20% Ethyl Acetate/Hexane:

CompoundHypothetical Rf ValueRationale
N-benzyl-2,4,6-trimethylbenzenesulfonamide0.45Moderately polar, will travel a moderate distance up the plate.
2,4,6-trimethylbenzenesulfonamide0.20More polar due to the N-H bond, will have a lower Rf value.[8]
Benzyl Bromide0.85Less polar, will travel further up the plate.

Troubleshooting Common TLC Issues

ProblemPossible CauseSolution
Streaking of spots Sample is too concentrated.[1][15]Dilute the sample solution and re-spot.
Spots are too high or too low Incorrect mobile phase polarity.Adjust the polarity of the mobile phase. Increase ethyl acetate for higher Rf, increase hexane for lower Rf.[16]
Uneven solvent front Improperly sealed chamber or tilted plate.Ensure the chamber is well-sealed and the plate is placed vertically.[15]
No spots visible Sample concentration is too low, or compound does not absorb UV light.[1][15]Concentrate the sample or try an alternative visualization technique like iodine staining.[6][12][13]

Conclusion

Thin-Layer Chromatography is a powerful and accessible tool for the purity validation of N-benzyl-2,4,6-trimethylbenzenesulfonamide. By understanding the principles behind the technique and following a well-designed, self-validating protocol, researchers can obtain reliable and reproducible results. This guide provides the necessary framework to not only perform the analysis but also to critically interpret the data, ensuring the quality and integrity of the compound for its intended application.

References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]

  • Thin Layer Chromatography . University of California, Los Angeles. [Link]

  • Thin Layer Chromatography: Principle, Parts, Steps, Uses . Microbe Notes. [Link]

  • TLC Visualization Methods . University of California, Davis. [Link]

  • Unlocking the Secrets of TLC: How to Calculate the RF Value . Oreate AI Blog. [Link]

  • 2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]

  • 37.1 Thin-layer chromatography | CIE A-Level Chemistry . Save My Exams. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Bitesize Bio. [Link]

  • Calculating retention factors for TLC (video) . Khan Academy. [Link]

  • Principles of Thin Layer Chromatography . University of California, Irvine. [Link]

  • 7.8: TLC Visualization Methods . Chemistry LibreTexts. [Link]

  • TLC: Validation of Analyses . Taylor & Francis Online. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions . LinkedIn. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Bitesize Bio. [Link]

  • Thin Layer Chromatography . Chemistry LibreTexts. [Link]

  • Calculating retention factors for TLC | AP Chemistry | Khan Academy . YouTube. [Link]

  • How to Calculate Retention Factors in Thin-Layer Chromatography . Study.com. [Link]

  • Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis . IAEA. [Link]

  • 4. Lab Procedure: Thin Layer Chromatography 4/9 . LabXchange. [Link]

  • Journal Club: Validation of a thin layer chromatography (TLC) method for content determination . ECA Academy. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation . Organomation. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) . Interchim – Blog. [Link]

  • REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE . AJRCPS. [Link]

  • TLC Validation . Chromatography Forum. [Link]

  • Thin Layer Chromatography . Chemistry Online @ UTSC. [Link]

  • N-Benzyl-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-2,4,6-trimethylbenzenesulfonamide . PubChem. [Link]

  • N-Benzyl-2,4,6-trimethylbenzenesulfonamide, ac derivative . SpectraBase. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . European Journal of Chemistry. [Link]

  • 2,4,6-Trimethylbenzenesulfonamide . PubChem. [Link]

  • Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones . ResearchGate. [Link]

Sources

Elemental analysis standards for N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for N-benzyl-2,4,6-trimethylbenzenesulfonamide: A Comparative Guide to CHNS Analyzers

As a Senior Application Scientist, validating the structural integrity and purity of synthesized pharmaceutical intermediates is a non-negotiable step in drug development. For sulfonamide derivatives like N-benzyl-2,4,6-trimethylbenzenesulfonamide (Chemical Formula: C16​H19​NO2​S ), classical CHNS elemental analysis remains the gold standard for bulk composition verification[1],[2]. While modern pharmacopeial standards like USP <233> dictate the use of ICP-MS/OES for trace elemental impurities (heavy metals)[3], the precise quantification of Carbon, Hydrogen, Nitrogen, and Sulfur via combustion analysis is strictly required to confirm the primary molecular structure.

This guide objectively compares the performance of three industry-leading CHNS elemental analyzers and provides a self-validating experimental protocol specifically optimized for the thermodynamic challenges of sulfonamide combustion.

The Analytical Challenge: Sulfonamide Combustion

N-benzyl-2,4,6-trimethylbenzenesulfonamide has a molar mass of 289.40 g/mol . Its theoretical elemental composition is:

  • Carbon (C): 66.41%

  • Hydrogen (H): 6.62%

  • Nitrogen (N): 4.84%

  • Sulfur (S): 11.08%

  • Oxygen (O): 11.06%

The primary challenge in analyzing this compound lies in the sulfur and nitrogen heteroatoms. During flash combustion, sulfonamides are prone to forming refractory sulfur trioxide ( SO3​ ) instead of the detectable sulfur dioxide ( SO2​ ), leading to artificially low sulfur recoveries[1]. Furthermore, nitrogen can form mixed oxides ( NOx​ ) that must be quantitatively reduced to N2​ gas. Overcoming these kinetic hurdles requires precise instrument selection and rigorous protocol design.

Comparative Analysis of CHNS Analyzers

When selecting an instrument for sulfonamide characterization, researchers must weigh chromatographic resolution against analysis speed and matrix flexibility.

PerkinElmer 2400 Series II CHNS/O Analyzer

The PerkinElmer 2400 Series II relies on the classical Pregl-Dumas method, utilizing steady-state frontal chromatography[4]. Combustion gases are homogenized in a mixing chamber before being separated across a column and detected by a Thermal Conductivity Detector (TCD).

  • Advantage: Extremely robust and field-proven for routine pharmaceutical QA/QC.

  • Limitation: The steady-state separation results in a longer analysis time (~8 minutes per sample)[4].

Elementar vario EL cube

The vario EL cube utilizes Advanced Purge and Trap (APT) chromatography[5]. Instead of a standard GC column, gases are trapped on specific adsorption columns and released sequentially by rapid heating.

  • Advantage: It can handle extreme C:S elemental ratios (up to 12,000:1) without peak overlap and allows for massive sample sizes (up to 20 mg of organic matter)[5].

  • Limitation: Higher initial capital investment and slightly longer total cycle times (~10 minutes) compared to flow-through systems.

LECO TruSpec Micro CHNS

The LECO TruSpec Micro abandons traditional chromatographic separation in favor of a flow-through carrier gas system[6]. It uses highly selective Non-Dispersive Infrared (NDIR) detectors for C, H, and S, while retaining a TCD for N.

  • Advantage: Unmatched speed. The entire CHNS cycle is completed in approximately 4 minutes[6].

  • Limitation: Optimized strictly for micro-samples (~2 mg); scaling up sample mass requires careful recalibration to avoid saturating the NDIR cells.

Table 1: Instrument Specifications Comparison
FeaturePerkinElmer 2400 Series IIElementar vario EL cubeLECO TruSpec Micro
Detection Method Frontal Chromatography + TCDPurge & Trap + TCDNDIR (C,H,S) + TCD (N)
Analysis Time (CHNS) ~8 minutes~10 minutes~4 minutes
Optimal Sample Size 1 - 5 mg<1 mg to 20 mg~2 mg
Autosampler Capacity 60 positionsUp to 120 positions30 (stackable to 120)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes a mechanistic safeguard to prevent the reporting of false data.

Step 1: System Purge and Blank Evaluation

  • Action: Run 3 to 5 empty tin capsules until the baseline stabilizes.

  • Causality: Tin capsules inherently trap trace atmospheric nitrogen. Running blanks establishes a stable baseline and mathematically subtracts atmospheric N2​ and residual carbon from the autosampler, ensuring trace accuracy[5].

Step 2: Matrix-Matched Calibration (K-Factor)

  • Action: Analyze a Sulfanilamide standard (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%) across a 1–3 mg mass range.

  • Causality: The sulfonamide functional group ( −SO2​NH2​ ) possesses specific combustion kinetics. Calibrating with a structurally similar standard ensures the empirical K-factor accurately models the release of SO2​ and N2​ from the target analyte[2].

Step 3: Sample Preparation with Oxygen Donor

  • Action: Weigh 2.000 ± 0.005 mg of N-benzyl-2,4,6-trimethylbenzenesulfonamide into a tin capsule. Add ~2 mg of Vanadium Pentoxide ( V2​O5​ ).

  • Causality: V2​O5​ acts as a localized oxygen donor and catalyst. It prevents the formation of refractory SO3​ , driving the thermodynamic equilibrium entirely toward SO2​ for quantitative sulfur recovery[1].

Step 4: Flash Combustion and Reduction

  • Action: Drop the capsule into the 1150°C combustion tube (in an O2​ environment), followed by passage through a copper reduction tube at 850°C.

  • Causality: The exothermic oxidation of the tin capsule temporarily spikes the local temperature to ~1800°C, ensuring complete molecular dissociation[5]. The copper reduction tube is critical to reduce mixed nitrogen oxides ( NOx​ ) back to N2​ gas and to scavenge excess O2​ that would otherwise oxidize and damage downstream detectors[4].

Step 5: Check Standard Validation

  • Action: Insert a known standard every 10 analyte samples.

  • Causality: This creates a closed-loop validation. If the check standard deviates by >0.3% from theoretical values, it immediately flags the exhaustion of the reduction tube or a leak in the pneumatic system, halting the run before bad data is generated[6].

Experimental Data Presentation

The following table summarizes the expected performance of the three analyzers when processing N-benzyl-2,4,6-trimethylbenzenesulfonamide using the protocol above. Data reflects standard instrument precision limits (<0.3% absolute error).

Table 2: Synthetic Performance Data vs. Theoretical Values

(Theoretical: C 66.41%, H 6.62%, N 4.84%, S 11.08%)

AnalyzerMeasured C (%)Measured H (%)Measured N (%)Measured S (%)ΔS from Theoretical
PerkinElmer 2400 66.38 ± 0.156.65 ± 0.054.82 ± 0.0411.02 ± 0.12-0.06%
Elementar vario EL 66.42 ± 0.106.61 ± 0.044.85 ± 0.0311.06 ± 0.08-0.02%
LECO TruSpec Micro 66.40 ± 0.126.63 ± 0.054.83 ± 0.0511.05 ± 0.10-0.03%

Note: All three instruments successfully achieve the pharmaceutical industry standard of ±0.3% variance from theoretical values when properly calibrated with a matrix-matched standard and V2​O5​ catalyst.

Workflow Visualization

CHNS_Workflow Sample Sample Prep (Analyte + V2O5) Combustion Combustion Furnace (~1150°C in O2) Sample->Combustion Tin capsule drop Reduction Reduction Tube (~850°C, Cu) Combustion->Reduction CO2, H2O, N2, NOx, SO2, SO3 Separation Gas Separation (GC / APT / Flow) Reduction->Separation CO2, H2O, N2, SO2 Detection Detection (TCD / NDIR) Separation->Detection Sequential Elution

Figure 1: CHNS combustion analysis workflow for sulfonamide characterization.

References

  • Experimental and Theoretical Studies on A New Sulfonamide Derivative and Its Copper Complex - ssrn.com. Available at:[Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - nih.gov. Available at:[Link]

  • Organic elemental analyzer vario EL cube - elementar.com. Available at: [Link]

  • TruSpec Micro - CHN/CHNS/O - leco.com. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-benzyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of chemical handling in a research and development environment demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of N-benzyl-2,4,6-trimethylbenzenesulfonamide. As your partners in scientific advancement, we are committed to providing value beyond the product itself, ensuring your team can operate with the highest degree of safety and confidence.

Understanding the Hazard Profile

N-benzyl-2,4,6-trimethylbenzenesulfonamide is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the foundation of a robust safety protocol. The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Classification GHS Code Description Source(s)
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]

These classifications indicate that exposure can lead to immediate or short-term health effects. Therefore, the selection and use of appropriate Personal Protective Equipment (PPE) are not merely recommended; they are critical to mitigating these risks.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following recommendations provide a baseline for handling N-benzyl-2,4,6-trimethylbenzenesulfonamide in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1][2][3]

  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn whenever handling the solid or solutions of the compound.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as mixing or pouring, a full face shield should be worn in addition to chemical splash goggles.[4]

  • Emergency Preparedness: An eyewash station must be readily accessible and within a 10-second travel distance from the handling area.[3][4]

Hand Protection: Preventing Dermal Exposure

Direct skin contact can cause irritation, and as such, appropriate gloves are a critical component of your PPE.[1][2]

  • Glove Material: Nitrile or PVC gloves are generally recommended for their chemical resistance.[4] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation rates.

  • Best Practices:

    • Always inspect gloves for any signs of degradation or puncture before use.

    • Double-gloving can provide an additional layer of protection, especially during prolonged handling.

    • Gloves should be changed every 30 to 60 minutes, or immediately if they become contaminated or damaged.[5]

    • Proper glove removal technique (without touching the outer surface with bare hands) is essential to prevent cross-contamination.

Body Protection: Shielding Against Contamination

To prevent accidental skin contact, comprehensive body protection is necessary.

  • Lab Coats and Gowns: A clean, buttoned lab coat or a chemical-resistant gown that covers the body, arms, and legs should be worn.[4]

  • Aprons: For tasks involving larger quantities or a significant splash risk, a chemically resistant apron over the lab coat is recommended.[6]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For areas with a higher risk of spills, chemically resistant shoe covers may be appropriate.

Respiratory Protection: Ensuring Safe Breathing Air

While respiratory protection is not always necessary for handling small quantities in a well-ventilated area, it becomes crucial under certain conditions.

  • When to Use: A NIOSH-approved respirator with a particulate filter is recommended if there is a potential for generating dust (e.g., when weighing or transferring the solid) or if working in an area with inadequate ventilation.[3][7][8]

  • Fit and Maintenance: Proper fit testing and user training are essential for the effective use of any respirator.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal methods.

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of N-benzyl-2,4,6-trimethylbenzenesulfonamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_ppe 2. Gather & Inspect PPE don_ppe 3. Don PPE weigh_transfer 4. Weigh & Transfer don_ppe->weigh_transfer reaction_setup 5. Perform Procedure weigh_transfer->reaction_setup decontaminate 6. Decontaminate Surfaces reaction_setup->decontaminate dispose_waste 7. Segregate & Dispose Waste doff_ppe 8. Doff PPE wash_hands 9. Wash Hands

Caption: Workflow for Safe Handling of N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Step-by-Step Handling Procedures
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][7][9]

    • Ensure all necessary PPE is available and has been inspected for integrity.

    • Don the appropriate PPE in the correct order: gown/lab coat, then gloves (with cuffs over the sleeves), and finally eye/face protection.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • Keep the container tightly closed when not in use.[3][9][10]

    • Avoid eating, drinking, or smoking in the handling area.[4][11][12]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Contain the spill with an inert absorbent material like sand or vermiculite.[4]

    • Place the absorbed material into a sealed, labeled container for proper disposal.[4]

    • Clean the spill area, preferably with a detergent solution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.[2][3][4][10]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: N-benzyl-2,4,6-trimethylbenzenesulfonamide and any solutions containing it must be disposed of as hazardous chemical waste.[3][10] Do not pour it down the drain.[4]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[13]

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues, fostering a culture of safety and scientific excellence.

References

  • PubChem. (n.d.). Benzenesulfonamide, N-benzyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Product and company identification. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2025, August 29). Safety data sheet. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures (SOP). Retrieved from [Link]

  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - N-Benzyl-4-piperidone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benomyl - HAZARD SUMMARY. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • AMFEP. (2023). Guide to the safe handling of Industrial Enzyme Preparations. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.